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O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine Documentation Hub

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  • Product: O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine
  • CAS: 4192-14-7

Core Science & Biosynthesis

Foundational

Technical Guide: Thermodynamic Characterization of Diiodophenyl-L-Tyrosine Derivatives

Executive Summary This technical guide provides a rigorous framework for the thermodynamic profiling of 3,5-diiodo-L-tyrosine (DIT) and its pharmacological derivatives.[1] In drug development, iodinated tyrosine analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the thermodynamic profiling of 3,5-diiodo-L-tyrosine (DIT) and its pharmacological derivatives.[1] In drug development, iodinated tyrosine analogs represent a unique class of thyromimetics and radiotracers where the iodine atoms play a dual role: they impose steric constraints and introduce halogen bonding (XB) capabilities.

For the application scientist, understanding the thermodynamics of these molecules is not merely about measuring melting points; it is about quantifying the sigma-hole effect , managing the drastic pKa shifts caused by ortho-substitution, and optimizing the enthalpy-entropy compensation during receptor binding.

Part 1: Molecular Architecture & The "Iodine Effect"

Electronic Thermodynamics: The Sigma-Hole

The defining thermodynamic feature of diiodophenyl derivatives is the anisotropy of the electron density on the iodine atoms. Unlike lighter halogens, iodine exhibits a positive electrostatic potential cap (the "sigma-hole") along the C-I bond axis.

  • Thermodynamic Consequence: This allows the iodine to act as a Lewis acid, forming highly directional, enthalpy-driven interactions with Lewis bases (e.g., backbone carbonyls in the Thyroid Receptor).

  • pKa Shift: The high electronegativity and atomic radius of two iodine atoms at the 3,5-positions exert a strong electron-withdrawing inductive effect (-I) on the phenolic hydroxyl group.[1]

    • L-Tyrosine Phenol pKa: ~10.1

    • 3,5-Diiodo-L-Tyrosine Phenol pKa: ~6.4 – 6.5[1]

    • Impact: At physiological pH (7.4), DIT derivatives are significantly more ionized than their non-iodinated counterparts, fundamentally altering solubility and membrane permeability profiles.[1]

Structure-Property Relationships (Table)[1]
PropertyL-Tyrosine (Reference)3,5-Diiodo-L-Tyrosine (DIT)Thermodynamic Driver
MW ( g/mol ) 181.19432.98Heavy atom effect (London dispersion forces increase).[1]
Phenolic pKa ~10.1~6.4Inductive electron withdrawal stabilizes the phenolate anion.[1]
LogP (Oct/Water) -2.26-0.5 to +0.4 (pH dependent)Iodine increases lipophilicity via volume/polarizability, but ionization at pH 7.4 counters this.[1]
Melting Point >300°C~200°C (Decomposes)Lattice energy reduction due to bulky iodine disrupting H-bond networks.[1]
Solubility (25°C) ~0.45 g/L~0.62 g/LAmphipathic nature; highly soluble in alkaline media due to ionization.[1]

Part 2: Solution Thermodynamics & Lipophilicity

Protocol: Potentiometric pKa & LogP Determination

Context: Standard shake-flask methods are insufficient for DIT derivatives due to their zwitterionic nature and rapid oxidizability.[1] Potentiometric titration is the self-validating standard.[1]

Methodology:

  • System Setup: Use a Sirius T3 or equivalent autotitrator with Ag/AgCl reference electrode.[1]

  • Calibration: Calibrate electrode slope with standard pH 1.68, 4.01, 7.00, and 10.01 buffers. Verify ionic strength using 0.15 M KCl.

  • Sample Prep: Dissolve 1–3 mg of the DIT derivative in 1.5 mL of degassed water. If solubility is <0.1 mg/mL, use a co-solvent method (titrate in 30%, 40%, 50% methanol and extrapolate to 0% organic).

  • Titration Loop:

    • Acidify to pH 1.8 using 0.5 M HCl.[1]

    • Titrate with 0.5 M KOH under inert gas (

      
       or 
      
      
      
      ) to prevent oxidative deiodination.[1]
    • Scan range: pH 2.0 to 12.0.[1]

  • Data Analysis: The inflection points represent macroscopic pKa values.

    • Validation Check: The curve must show distinct buffering regions. For DIT, expect carboxyl (~2.1), ammonium (~9.0), and phenol (~6.4).

Visualization: Characterization Workflow

CharacterizationWorkflow cluster_Solution Solution Phase cluster_Solid Solid State Synthesis Synthesis/Derivatization Purification HPLC Purification (>98% Purity) Synthesis->Purification pKa Potentiometric Titration (pKa & LogP) Purification->pKa DSC DSC/TGA (Thermal Stability) Purification->DSC Stability pH-Rate Profile (Deiodination Risk) pKa->Stability ID ionization state ITC ITC Binding Studies (Thermodynamic Signature) pKa->ITC Buffer matching Stability->ITC DSC->ITC Verify stability XRD PXRD (Polymorph ID)

Figure 1: Integrated workflow for the thermodynamic characterization of iodinated tyrosine derivatives, moving from synthesis to biological interaction.

Part 3: Solid-State Thermodynamics (Thermal Stability)

The Deiodination Challenge

Iodinated compounds are thermally labile. The C-I bond energy (~240 kJ/mol) is weaker than C-H or C-C. Thermal stress often leads to homolytic cleavage and release of iodine radicals before melting occurs.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of thermal degradation (


) and fusion enthalpy (

) to assess crystal lattice stability.[1]
  • Instrument: TA Instruments DSC2500 or Malvern PEAQ-DSC.

  • Pan Selection: Use hermetically sealed aluminum or gold pans . Reason: Iodine sublimation can corrode sensors and alter mass balance if open pans are used.[1]

  • Reference: Empty matched pan.

  • Procedure:

    • Equilibrate at 25°C for 5 minutes.

    • Ramp: 10°C/min to 250°C.[1]

    • Note: If derivative is a salt (e.g., hydrochloride), expect a broad desolvation endotherm <100°C followed by melting/decomposition.

  • Validation: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss correlates with the DSC endotherm, the event is decomposition/desolvation, not pure melting.

Part 4: Binding Thermodynamics (Receptor Interaction)[1]

Isothermal Titration Calorimetry (ITC)

This is the critical assay for drug development. DIT derivatives often bind to Thyroid Receptors (TR) or albumin.[1] The binding is typically enthalpy-driven (


) due to the formation of the halogen bond and van der Waals contacts, often with an entropy penalty (

) due to the rigidification of the bulky iodine atoms in the pocket.
Protocol: ITC for DIT-Receptor Binding

Instrument: Malvern MicroCal PEAQ-ITC.[1]

  • Buffer Matching (Crucial):

    • Dialyze the protein target (e.g., HSA or TR-LBD) against the assay buffer (e.g., 50 mM Phosphate, pH 7.4, 150 mM NaCl) for 12 hours.

    • Use the final dialysate to dissolve the DIT ligand. Why: Mismatched DMSO or ion concentrations create large heats of dilution that mask the binding signal.

  • Ligand Preparation:

    • DIT derivatives are hydrophobic.[1] Dissolve in 100% DMSO, then dilute into dialysate to <5% final DMSO. Match DMSO % exactly in the protein cell.

  • Experimental Setup:

    • Cell: Protein (10–20

      
      ).[1]
      
    • Syringe: DIT Ligand (100–200

      
      ).[1]
      
    • Titration: 19 injections of 2

      
       each, 150s spacing, 25°C.
      
  • Data Fitting:

    • Fit to a "One Set of Sites" model.

    • Extract

      
      , 
      
      
      
      (stoichiometry), and
      
      
      .[1]
    • Calculate

      
       and 
      
      
      
      .[1]
Visualization: ITC Logic Flow

ITC_Logic cluster_Params Thermodynamic Output Start ITC Experiment Start RawData Raw Heat Rate (µcal/sec) Start->RawData Titrate Ligand Integration Integrate Peaks -> Heat per Injection (kcal/mol) RawData->Integration Correction Subtract Heat of Dilution (Control) Integration->Correction Fitting Non-Linear Regression (One-Site Model) Correction->Fitting DeltaH Enthalpy (ΔH) (Bond Strength/Halogen Bond) Fitting->DeltaH Ka Affinity (Ka) (Binding Tightness) Fitting->Ka N Stoichiometry (N) Fitting->N Calc Calculate ΔG and -TΔS DeltaH->Calc Ka->Calc

Figure 2: Data processing logic for extracting thermodynamic parameters from ITC raw data.

References

  • PubChem. (2025).[1][2] 3,5-Diiodo-L-tyrosine | C9H9I2NO3.[1][2][3][4] National Library of Medicine. [Link]

  • DrugBank Online. (2025).[1] 3,5-Diiodotyrosine.[1][2][3][4][5] DrugBank.[1] [Link][1]

  • Wilcken, R., et al. (2013).[1] Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry. [Link][1]

  • Gerebtzoff, G., et al. (2004).[1] Halogen bonding in protein–ligand complexes: structural and thermodynamic characterization. Proceedings of the National Academy of Sciences. [Link][1]

Sources

Exploratory

Technical Guide: Metabolic Pathways and Analysis of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine (3',5'-T2)

The following technical guide details the metabolic, analytical, and biological profile of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine , chemically identified as 3',5'-Diiodothyronine (3',5'-T2) . Executive Summary O-(4-Hy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic, analytical, and biological profile of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine , chemically identified as 3',5'-Diiodothyronine (3',5'-T2) .

Executive Summary

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine , commonly referred to as 3',5'-Diiodothyronine (3',5'-T2) , is a specific metabolite of the thyroid hormone cascade. Unlike its isomer 3,5-Diiodothyronine (3,5-T2) —which is a potent mitochondrial uncoupler and a target in metabolic drug development—3',5'-T2 is primarily a degradation product of Reverse T3 (rT3).

This guide provides a rigorous analysis of the formation, clearance, and quantification of 3',5'-T2. It is designed for researchers requiring precise distinction between iodothyronine isomers in metabolic flux studies and pharmacokinetic profiling.

Part 1: Chemical Identity and Structural Distinction

Precise structural identification is critical in thyroid hormone research due to the existence of three distinct diiodothyronine isomers. The nomenclature provided in the topic (O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine ) describes a tyrosine backbone ether-linked to a di-iodinated phenolic ring.

Isomer Comparison Table
Common NameChemical NomenclatureIodine PositionsMetabolic Role
3',5'-T2 O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine 3', 5' (Outer Ring) Inactive metabolite (rT3 degradation)
3,5-T2 4-(4-Hydroxyphenoxy)-3,5-diiodo-L-phenylalanine3, 5 (Inner Ring)Active (Mitochondrial respiration agonist)
3,3'-T2 O-(4-Hydroxy-3-iodophenyl)-3-iodo-L-tyrosine3 (Inner), 3' (Outer)Dual metabolite (T3 or rT3 degradation)

Critical Note for Drug Development: If your research target is the "fat-burning" or "mitochondrial uncoupling" metabolite, you are likely seeking 3,5-T2 . The molecule defined in this guide (3',5'-T2) is the inactive isomer often measured to assess Type 3 Deiodinase (D3) activity and rT3 clearance pathways.

Part 2: Metabolic Pathways

The metabolic fate of 3',5'-T2 is governed by the deiodinase system, specifically the balance between Inner Ring Deiodination (IRD) and Outer Ring Deiodination (ORD).

Biosynthesis (Formation)

3',5'-T2 is exclusively formed via the degradation of Reverse T3 (rT3) .

  • Precursor: Reverse T3 (3,3',5'-Triiodothyronine).[1][2][3][4]

  • Reaction: Inner Ring Deiodination (removal of the iodine at position 3).

  • Enzymology:

    • Type 3 Deiodinase (D3): The primary driver of IRD. High expression in placental tissue, brain, and during hypoxic/ischemic stress.

    • Type 1 Deiodinase (D1): Capable of both ORD and IRD, though it favors ORD.

Catabolism (Clearance)

Once formed, 3',5'-T2 is rapidly cleared to prevent accumulation of iodinated byproducts.

  • Deiodination: Converted to 3'-Monoiodothyronine (3'-T1) via Outer Ring Deiodination (ORD).

  • Conjugation (Phase II Metabolism):

    • Sulfation (SULTs): Sulfation of the phenolic hydroxyl group accelerates urinary excretion.

    • Glucuronidation (UGTs): Facilitates biliary excretion.

Pathway Visualization

The following diagram illustrates the specific position of 3',5'-T2 within the thyroid hormone cascade, highlighting the "Inactivation Pathway" (D3-dominant) versus the "Activation Pathway" (D1/D2-dominant).

ThyroidMetabolism cluster_legend Pathway Key T4 Thyroxine (T4) (3,5,3',5') T3 Triiodothyronine (T3) (3,5,3') T4->T3 D1, D2 (ORD) rT3 Reverse T3 (rT3) (3,3',5') T4->rT3 D3, D1 (IRD) T2_35 3,5-T2 (Active Mitochondrial) T3->T2_35 D1 (ORD) - Minor Path T2_33 3,3'-T2 T3->T2_33 D3 (IRD) rT3->T2_33 D1, D2 (ORD) Target 3',5'-T2 (O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine) rT3->Target D1, D3 (IRD) (Removal of Inner Ring Iodine) T1_3p 3'-T1 Target->T1_3p D1, D2 (ORD) key1 IRD = Inner Ring Deiodination (Inactivation) key2 ORD = Outer Ring Deiodination (Activation)

Figure 1: The metabolic derivation of 3',5'-T2 from Reverse T3. Note that 3',5'-T2 is the product of sequential inner-ring deiodinations, representing the ultimate inactivation pathway.

Part 3: Analytical Methodologies

Quantifying 3',5'-T2 is technically challenging due to its low physiological abundance (sub-nanomolar) and structural similarity to the active 3,5-T2. Immunoassays are not recommended due to high cross-reactivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol: LC-MS/MS Quantification of 3',5'-T2

Objective: Isolate and quantify 3',5'-T2 from serum or tissue homogenate without interference from T3, rT3, or 3,5-T2.

1. Sample Preparation (Solid Phase Extraction)
  • Principle: Thyroid hormones are hydrophobic amino acids. Protein precipitation followed by SPE removes interfering lipids and salts.

  • Step 1: Aliquot 200 µL serum. Add 10 µL Internal Standard (¹³C₆-3,3',5,5'-T4).

  • Step 2: Protein Precipitation: Add 400 µL cold Acetonitrile (ACN) with 1% Formic Acid. Vortex 30s. Centrifuge at 14,000 x g for 10 min.

  • Step 3: Dilute supernatant 1:3 with water to reduce organic content for SPE loading.

  • Step 4: SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Oasis HLB or Strata-X).

    • Condition: 1 mL Methanol -> 1 mL Water.

    • Load: Supernatant.[5]

    • Wash: 1 mL 5% Methanol in Water (removes salts/polar impurities).

    • Elute: 1 mL 100% Methanol.

  • Step 5: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL 50:50 Methanol:Water (0.1% Formic Acid).

2. Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Kinetex C18, 1.7 µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: Linear gradient to 95% B (Critical for separating T2 isomers).

    • 6-8 min: Hold 95% B.

  • Resolution Check: 3,5-T2 and 3',5'-T2 must have distinct retention times (typically separated by ~0.5 - 1.0 min depending on column length).

3. Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3',5'-T2 525.9 479.9 25 Quantifier (Loss of COOH)
3',5'-T2 525.9 353.0 40 Qualifier (Loss of Iodine)
3,5-T2 (Isomer)525.9353.040Separation Control

Part 4: Biological Significance & Research Applications[5]

While 3',5'-T2 is historically classified as "inactive," its measurement is vital in specific pathological contexts.

Non-Thyroidal Illness Syndrome (NTIS)

In critical illness (sepsis, starvation), the body shifts from generating active T3 to inactive rT3 to conserve energy.

  • Mechanism: Upregulation of D3 enzyme.[6]

  • Biomarker Utility: Elevated levels of rT3 and its metabolite 3',5'-T2 indicate a "Low T3 State" driven by increased inactivation rather than decreased production.

Deiodinase Profiling

Researchers studying D3 kinetics use 3',5'-T2 generation as a direct readout of Inner Ring Deiodination activity in tissue samples (e.g., placenta, hemangiomas).

Contrast with Active 3,5-T2

For drug development professionals, it is vital to distinguish the two:

  • 3,5-T2: Binds cytochrome c oxidase (COX), increases metabolic rate, reduces hepatic steatosis.

  • 3',5'-T2: Does not bind COX or TRβ receptors significantly. It represents the "waste disposal" pathway of thyroid metabolism.

References

  • Chopra, I. J. (1976). "An assessment of daily production and significance of thyroidal secretion of 3,3',5'-triiodothyronine (reverse T3) in man."[7] Journal of Clinical Investigation.

  • Goglia, F. (2015). "Biological effects of 3,5-diiodothyronine (T2)." Biochemistry (Moscow).[8] (Provides comparative context on the active vs inactive T2 isomers).

  • Lorenzini, L., et al. (2019). "Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study." Frontiers in Endocrinology. (Details LC-MS/MS separation of isomers).

  • Köhrle, J. (1999). "Local activation and inactivation of thyroid hormones: the deiodinase family." Molecular and Cellular Endocrinology.

Sources

Foundational

Literature review of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine bioactivity

The following technical guide provides an in-depth review of the bioactivity of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine and its isomers. Executive Note on Chemical Nomenclature: The chemical name provided in your reque...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the bioactivity of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine and its isomers.

Executive Note on Chemical Nomenclature: The chemical name provided in your request, O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, technically describes 3',5'-Diiodothyronine (3',5'-T2) , also known as Reverse T2. This is a metabolite generally considered biologically inert or a degradation product. However, the vast majority of pharmacological research and drug development interest focuses on its isomer, 3,5-Diiodothyronine (3,5-T2) (chemical name: O-(4-Hydroxyphenyl)-3,5-diiodo-L-tyrosine), which exhibits potent mitochondrial and metabolic bioactivity. To ensure this guide is of maximum utility to a drug development audience, it reviews the specific molecule requested (3',5'-T2 ) while providing a comprehensive technical analysis of the bioactive isomer (3,5-T2 ) for comparative context and potential intended application.

Focus: 3',5'-T2 vs. 3,5-T2 in Metabolic Signaling

Chemical Identity & Structural Disambiguation

Precise structural identification is critical in thyroid hormone research, as the position of iodine atoms dictates bioactivity.

Feature3',5'-Diiodothyronine (3',5'-T2) 3,5-Diiodothyronine (3,5-T2)
Chemical Name O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosineO-(4-Hydroxyphenyl)-3,5-diiodo-L-tyrosine
Iodine Position Outer Ring (3', 5')Inner Ring (3,[1][2] 5)
Precursor Reverse T3 (rT3)T3 or T4
Primary Status Degradation Metabolite (Inactive)Bioactive Hormone / Drug Candidate
CAS Number 4192-14-71041-01-6
Physiological Role Clearance of thyroid hormonesMitochondrial uncoupling, Lipid oxidation

Senior Scientist Insight: When sourcing reagents, ensure you verify the CAS number. Many catalogs use loose nomenclature. If your goal is metabolic modulation (fat burning, mitochondrial biogenesis), 3,5-T2 is the target. If your goal is studying clearance pathways or using a negative control, 3',5'-T2 is the correct agent.

T2_Pathways cluster_legend Enzymatic Pathway T4 Thyroxine (T4) (Pro-hormone) T3 Triiodothyronine (T3) (Major Active Hormone) T4->T3 D1/D2 (Outer Ring Deiodination) rT3 Reverse T3 (rT3) (Inactive) T4->rT3 D3 (Inner Ring Deiodination) T2_35 3,5-T2 (Mitochondrially Active) T3->T2_35 D1 (Outer Ring Deiodination) T2_33 3,3'-T2 (Weakly Active) T3->T2_33 D3 (Inner Ring Deiodination) rT3->T2_33 D1/D2 (Outer Ring Deiodination) T2_35r 3',5'-T2 (Inactive Metabolite) rT3->T2_35r D3 (Inner Ring Deiodination) note D1/D2/D3 = Deiodinases Red = Inactive Pathway Green = Active Pathway

Figure 1: Deiodination cascade showing the divergence between the bioactive 3,5-T2 and the requested 3',5'-T2.[2]

Bioactivity of 3',5'-Diiodothyronine (The Requested Molecule)

While often labeled "inactive," 3',5'-T2 serves specific roles in the catabolism of thyroid hormones.[3][4]

  • Metabolic Clearance: It is the product of Type 3 Deiodinase (D3) acting on Reverse T3. Its formation represents the final step in "deactivating" the thyroid signal before the molecule is broken down into monoiodothyronines (T1) and thyronine (T0).

  • Inhibition Potential: Some studies suggest 3',5'-T2 may act as a weak competitive inhibitor of D1 or D2 enzymes, potentially modulating local T3 production, though this effect is supraphysiological.

  • Experimental Utility: It is the "Gold Standard" negative control in experiments testing the genomic vs. non-genomic effects of T3 and 3,5-T2. If 3',5'-T2 elicits a response in your assay, it suggests a non-specific halogen interaction rather than a specific thyroid receptor mechanism.

Bioactivity of 3,5-Diiodothyronine (The Active Isomer)[2][3][5]

If your interest lies in drug development or metabolic signaling , 3,5-T2 is the relevant isomer. It acts through a distinct, non-genomic mitochondrial pathway.

A. Mechanism of Action

Unlike T3, which primarily acts via nuclear Thyroid Receptors (TR-α/β) to alter gene transcription, 3,5-T2 exerts rapid effects directly on the mitochondria.[5][6]

  • Direct Mitochondrial Interaction:

    • 3,5-T2 binds to the Cytochrome c Oxidase (COX) complex (specifically subunit Va).[3][5]

    • This binding prevents the allosteric inhibition of COX by ATP, effectively keeping the respiratory chain "open" even when ATP levels are high.

    • Result: Increased respiration rate (VO2) and fatty acid oxidation without the "thyrotoxic" tachycardia associated with T3.

  • Nuclear Effects (TR-β Selectivity):

    • 3,5-T2 has a low affinity for TR-α (heart rate driver) but moderate affinity for TR-β (liver/metabolism driver).

    • This selectivity profile makes it a candidate for treating dyslipidemia and hepatic steatosis (fatty liver) with a wider safety margin than T3.

B. Physiological Outcomes[2][3][5][7][8]
  • Lipid Metabolism: Rapid stimulation of fatty acid

    
    -oxidation.
    
  • Thermogenesis: Increased resting metabolic rate (RMR) via mitochondrial uncoupling.

  • Glucose Homeostasis: Improved insulin sensitivity in high-fat diet models.

T2_Mechanism cluster_cell Hepatocyte / Myocyte cluster_mito Mitochondria cluster_nucleus Nucleus T2 3,5-T2 COX Cytochrome c Oxidase (Complex IV) T2->COX Binds Subunit Va TRb TR-beta Receptor T2->TRb Moderate Affinity ATP ATP COX->ATP Prevents ATP Inhibition Uncoupling Proton Leak / Uncoupling COX->Uncoupling Increases Respiration Outcome Reduced Adiposity No Tachycardia Uncoupling->Outcome GeneExp Lipid Metabolism Genes (CPT1, UCP) TRb->GeneExp Transcription GeneExp->Outcome

Figure 2: Dual mechanism of 3,5-T2 involving rapid mitochondrial activation and selective nuclear transcription.

Experimental Protocols

To evaluate the bioactivity of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine (or its active isomer), the following protocols are standard validation systems.

Protocol A: Measuring Mitochondrial Respiration (Clark Electrode / Seahorse Assay)

Use this to distinguish 3,5-T2 (active) from 3',5'-T2 (inactive).

  • Isolation: Isolate liver mitochondria from male Wistar rats via differential centrifugation (800g x 10 min -> 12,000g x 10 min).

  • Buffer: Resuspend in respiration buffer (220 mM mannitol, 70 mM sucrose, 10 mM Tris-HCl, pH 7.4).

  • Substrate: Add Succinate (5 mM) + Rotenone (2 µM) to drive Complex II respiration.

  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: 3,5-T2 (10 nM - 1 µM).

    • Group C: 3',5'-T2 (10 nM - 1 µM) [Negative Control].

  • Measurement: Monitor Oxygen Consumption Rate (OCR).

    • Expected Result: 3,5-T2 induces a rapid, dose-dependent increase in State 4 respiration (uncoupling effect). 3',5'-T2 should show no significant change vs. vehicle.

Protocol B: Cytochrome c Oxidase (COX) Activity Assay

Validates the direct interaction mechanism.

  • Sample: Purified COX enzyme or mitochondrial fraction.

  • Reaction: Incubate with reduced cytochrome c (50 µM) in phosphate buffer.

  • Inhibitor Challenge: Add ATP (5 mM) to inhibit COX activity (physiological brake).

  • Reactivation: Add 3,5-T2 (1 µM).

  • Readout: Spectrophotometric decrease in absorbance at 550 nm (oxidation of cytochrome c).

    • Causality Check: 3,5-T2 should prevent the ATP-induced inhibition.[2] 3',5'-T2 should fail to prevent inhibition.

Summary of Key Data
Parameter3,5-T2 (Active)3',5'-T2 (Inactive)
Mitochondrial Respiration Increases (+30-50%)No Effect
COX Activity (+ATP) Restores ActivityNo Effect
TSH Suppression Low PotencyVery Low / None
Heart Rate Effect Minimal (at therapeutic doses)None
Primary Use Case Anti-obesity / HypolipidemicNegative Control / Metabolite Marker
References
  • Goglia, F. (2015). "The effects of 3,5-diiodothyronine on energy balance."[2][3][4][5][7][8] Frontiers in Physiology, 5, 528.[2] Link

  • Lanni, A., et al. (2005). "3,5-Diiodothyronine binds to subunit Va of cytochrome c oxidase and abolishes the allosteric inhibition of respiration by ATP." International Journal of Biochemistry & Cell Biology, 37(1), 96-112.
  • Moreno, M., et al. (2011). "3,5-Diiodo-L-thyronine prevents high-fat-diet-induced insulin resistance in rat skeletal muscle." Diabetes, 60(11), 2735-2747.
  • PubChem Compound Summary. (2024). "3',5'-Diiodothyronine (CID 6451797)."[1] Link

  • PubChem Compound Summary. (2024). "3,5-Diiodothyronine (CID 123675)."[2] Link

Sources

Exploratory

Technical Monograph: Receptor Binding Affinity and Pharmacodynamics of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine (3',5'-T2)

Executive Summary & Structural Identification[1] Chemical Identity: The IUPAC designation O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine refers to 3',5'-Diiodothyronine (commonly abbreviated as 3',5'-T2 ). Crucial Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identification[1]

Chemical Identity: The IUPAC designation O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine refers to 3',5'-Diiodothyronine (commonly abbreviated as 3',5'-T2 ).

Crucial Structural Distinction: In the field of thyroid hormone research, precise isomer identification is paramount.

  • 3',5'-T2 (The Topic): Iodine atoms are located exclusively on the outer (phenolic) ring. This molecule is primarily a product of inner-ring deiodination (IRD) of T4 to Reverse T3 (rT3), followed by outer-ring deiodination (ORD).

  • 3,5-T2 (The Isomer): Iodine atoms are located on the inner (tyrosyl) ring. This is the metabolically active isomer known for mitochondrial effects.

Binding Profile Overview: Unlike its isomer 3,5-T2 or the potent triiodothyronine (T3), 3',5'-T2 exhibits negligible affinity for nuclear thyroid hormone receptors (TR


 and TR

).[1] Its primary utility in drug development is as a negative control for thyromimetic specificity or as a biomarker for Type 3 Deiodinase (D3) activity.

Receptor Binding Affinity Profile

Nuclear Thyroid Receptors (TR / TR )

The canonical genomic effects of thyroid hormones are mediated by nuclear receptors acting as transcription factors.

LigandTR

Binding Affinity (

)
TR

Binding Affinity (

)
Relative Potency (T3 = 100)
T3 (Triiodothyronine) ~0.05 - 0.2 nM~0.05 - 0.2 nM100
3,5-T2 (Inner Ring) ~10 - 100 nM~10 - 100 nM~0.1 - 1.0
3',5'-T2 (Outer Ring) > 1000 nM > 1000 nM < 0.01

Mechanistic Insight: The ligand-binding domain (LBD) of TRs requires specific iodine contacts on the inner ring (positions 3 and 5) to stabilize the active conformation (Helix 12 closure). 3',5'-T2 lacks these inner-ring iodines, preventing the steric "lock" required for high-affinity binding. Consequently, it fails to recruit co-activators effectively at physiological concentrations.

Non-Genomic & Membrane Targets

While nuclear binding is negligible, 3',5'-T2 is investigated for non-genomic interactions, though it remains less active than T4 or rT3 at the integrin


 receptor.
  • Integrin

    
    :  T4 and rT3 bind the S1 and S2 sites to promote angiogenesis and cell proliferation. 3',5'-T2 shows weak displacement of radiolabeled T4 at these sites, suggesting it is a metabolic "dead end" rather than an active signaling molecule in this pathway.
    
  • Mitochondrial Targets: Unlike 3,5-T2, which binds Cytochrome c Oxidase (COX) to stimulate respiration, 3',5'-T2 does not significantly stimulate Mitochondrial State 3 respiration.

Biological Pathway & Metabolism[2][3]

Understanding the source of 3',5'-T2 is critical for interpreting its presence in biological assays. It is the downstream product of the "inactivation pathway."

DeiodinationCascade T4 T4 (Thyroxine) (Pro-hormone) T3 T3 (Active) (3,5,3'-Triiodothyronine) T4->T3 D1/D2 (ORD) rT3 Reverse T3 (Inactive) (3,3',5'-Triiodothyronine) T4->rT3 D3 (IRD) T2_35 3,5-T2 (Mitochondrial Active) T3->T2_35 D1/D2 (ORD) (Rare/Debated) T2_33 3,3'-T2 T3->T2_33 D3 (IRD) rT3->T2_33 D1/D2 (ORD) T2_3p5p 3',5'-T2 (The Topic) rT3->T2_3p5p D3 (IRD) (Inner Ring Deiodination)

Figure 1: The Deiodination Cascade. 3',5'-T2 is generated via Inner Ring Deiodination (IRD) of Reverse T3, primarily mediated by Type 3 Deiodinase (D3).

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically verify the low affinity of 3',5'-T2 compared to T3, a competitive displacement assay using


-T3 is the gold standard.
Reagents & Setup
  • Receptor Source: Purified recombinant Human TR

    
     or TR
    
    
    
    LBD (Ligand Binding Domain).
  • Radioligand:

    
    -L-3,5,3'-Triiodothyronine (Specific Activity ~2200 Ci/mmol).
    
  • Competitor: Unlabeled 3',5'-T2 (0.1 nM to 10

    
    M).
    
  • Buffer: 20 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT, 10% Glycerol.

Step-by-Step Workflow
  • Preparation: Dilute TR proteins to a concentration yielding ~20% total binding of radioligand (prevents ligand depletion).

  • Incubation:

    • Mix 50

      
      L Receptor preparation.
      
    • Add 50

      
      L 
      
      
      
      -T3 (Final conc. 0.1 nM).
    • Add 50

      
      L Unlabeled 3',5'-T2 (Serial dilutions: 
      
      
      
      to
      
      
      M).
    • Control: Non-specific binding (NSB) determined by adding 1

      
      M unlabeled T3.
      
  • Equilibrium: Incubate at 4°C for 12-16 hours (or 25°C for 2 hours, though 4°C preserves receptor stability).

  • Separation: Separation of bound vs. free ligand using Hydroxylapatite (HAP) slurry or Sephadex G-25 columns.

  • Quantification: Count radioactivity in the pellet (Bound fraction) using a gamma counter.

Data Analysis Logic

Calculate the


 (concentration displacing 50% of specific binding). Convert to Inhibition Constant (

) using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the dissociation constant of T3.

Expected Result: 3',5'-T2 should show a flat displacement curve or an


 in the micromolar range, confirming lack of specific binding.

BindingAssay Start Receptor Prep (TR-LBD) Mix Add [125-I]-T3 + 3',5'-T2 Start->Mix Incubate Equilibrium (4°C, 12h) Mix->Incubate Separate Bound/Free Separation Incubate->Separate Count Gamma Counter (CPM) Separate->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Figure 2: Workflow for validating the low-affinity profile of 3',5'-T2 against nuclear receptors.

References

  • Mendoza, A. et al. (2013). "3,5-T2 is an alternative ligand for the thyroid hormone receptor beta1."[2][3] Endocrinology. Link (Note: Contrasts active 3,5-T2 vs inactive isomers).

  • Köhrle, J. (1999). "Local activation and inactivation of thyroid hormones: the deiodinase family."[4] Molecular and Cellular Endocrinology. Link

  • Leonard, J.L. & Visser, T.J. (1986).
  • Scanlan, T.S. et al. (2004). "3-Iodothyronamine is an endogenous and rapid-acting derivative of thyroid hormone." Nature Medicine. Link (Contextualizes amine metabolites vs thyronines).

  • Engler, D. & Burger, A.G. (1984). "The deiodination of the iodothyronines and of their derivatives in man."[5][6] Endocrine Reviews. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine

An Application Note for the Synthesis of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine Introduction O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, more commonly known as L-thyroxine (T4), is a critical hormone synthesized and se...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine

Introduction

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, more commonly known as L-thyroxine (T4), is a critical hormone synthesized and secreted by the thyroid gland. It plays a pivotal role in regulating metabolism, growth, and development.[1][2][3] As a pharmaceutical agent, L-thyroxine is a cornerstone therapy for hypothyroidism. Its chemical structure consists of two iodinated phenyl rings linked by an ether bond, derived from the amino acid L-tyrosine.[4]

The chemical synthesis of L-thyroxine is a multi-step process that presents unique challenges due to the molecule's complexity, including multiple reactive sites and stereochemistry. This application note provides a detailed, two-part protocol for the synthesis of L-thyroxine, grounded in established chemical principles. The strategy involves:

  • Iodination of L-tyrosine to produce the key intermediate, 3,5-diiodo-L-tyrosine (DIT).

  • Copper-catalyzed diaryl ether coupling to form the characteristic thyronine backbone.

This guide is designed for researchers and professionals in drug development and medicinal chemistry, offering not just a procedural walkthrough but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Part 1: Synthesis of 3,5-Diiodo-L-tyrosine (DIT) Intermediate

The first stage of the synthesis is the regioselective iodination of L-tyrosine to form 3,5-diiodo-L-tyrosine (DIT). This intermediate is a naturally occurring precursor in the biosynthesis of thyroid hormones.[3][5]

Principle and Mechanism

The iodination of L-tyrosine proceeds via an electrophilic aromatic substitution mechanism.[6] The phenolic hydroxyl group of tyrosine is a potent activating group, which strongly directs electrophiles to the ortho positions (3 and 5) of the aromatic ring. The reaction is typically performed using molecular iodine (I₂) in a basic medium. The base facilitates the reaction, likely by increasing the nucleophilicity of the phenolic ring and potentially by aiding in the formation of a more potent iodinating species.[7][8] The reaction must be carefully controlled to favor di-substitution and minimize the formation of the mono-iodinated byproduct or oxidation of the tyrosine molecule.[6]

Detailed Protocol for 3,5-Diiodo-L-tyrosine Synthesis

This protocol is adapted from established methods for the direct iodination of tyrosine.[9][10]

Materials and Reagents:

  • L-Tyrosine

  • Iodine (I₂)

  • Sodium Iodide (NaI)

  • Aqueous Ammonia or Ethylamine solution

  • Hydrochloric Acid (HCl)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized Water

  • Ethanol

Procedure:

  • Dissolution: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve L-Tyrosine in a dilute aqueous basic solution, such as aqueous ammonia or ethylamine. The base deprotonates the carboxylic acid and phenolic hydroxyl groups, rendering the L-tyrosine soluble.

  • Iodinating Agent Preparation: Separately, prepare the iodinating solution by dissolving iodine (I₂) and sodium iodide (NaI) in deionized water. The NaI is used to increase the solubility of I₂ in water through the formation of the triiodide ion (I₃⁻).

  • Reaction: Slowly add the iodine solution dropwise to the stirred L-tyrosine solution at room temperature. The reaction is typically rapid, and the dark color of the iodine solution will fade as it is consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by the disappearance of L-tyrosine on TLC), quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate until the solution becomes colorless.

  • Precipitation: Acidify the reaction mixture slowly with hydrochloric acid to a pH of approximately 3.5-4.0. This step protonates the amino and carboxyl groups, causing the 3,5-diiodo-L-tyrosine product to precipitate out of the solution due to its lower solubility at this pH.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and then cold ethanol to remove residual salts and impurities.

  • Drying: Dry the purified 3,5-diiodo-L-tyrosine product under vacuum to a constant weight.

Characterization: The identity and purity of the synthesized DIT should be confirmed by analytical methods.

  • Melting Point: Compare with the literature value (approx. 200 °C, with decomposition).[11]

  • HPLC: Assess purity.[11]

  • NMR Spectroscopy: (¹H and ¹³C) to confirm the structure.

Part 2: Synthesis of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine

The core of the thyroxine structure is formed in this step via the creation of a diaryl ether bond. The classical method for this transformation is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[12][13] For complex molecules like thyronine derivatives, modified Ullmann-type reactions are often employed, such as the coupling of a metal-complexed diiodotyrosine with a diaryliodonium salt.[14][15]

Principle and Mechanism

The Ullmann condensation facilitates the formation of a C-O bond between two aromatic rings. The reaction mechanism is believed to involve the formation of a copper phenoxide intermediate, which then undergoes oxidative addition with the aryl halide (or related coupling partner), followed by reductive elimination to yield the diaryl ether. The use of a pre-formed copper complex of 3,5-diiodo-L-tyrosine serves to protect the amino acid functionalities and activate the substrate for the coupling reaction.[14][15] The diaryliodonium salt acts as an efficient arylating agent. The final step involves the cleavage of the protecting groups (e.g., methoxy groups on the phenyl ring) to reveal the final structure.

Detailed Protocol for Diaryl Ether Coupling

This protocol is a representative synthesis based on methods described in the patent literature for coupling DIT derivatives.[14][15]

Materials and Reagents:

  • 3,5-Diiodo-L-tyrosine (DIT) from Part 1

  • Copper(II) Sulfate (CuSO₄·5H₂O)

  • Sodium Hydroxide (NaOH)

  • Triethylamine or N-ethylpiperidine

  • 4,4'-Dimethoxydiphenyliodonium bromide

  • Copper bronze (catalyst)

  • Methanol

  • Hydrobromic Acid (HBr)

  • Acetic Acid

Procedure:

  • Formation of the Copper-DIT Complex:

    • Prepare an aqueous solution of 3,5-diiodo-L-tyrosine with one equivalent of sodium hydroxide.

    • To this solution, add an aqueous solution of one equivalent of copper(II) sulfate at room temperature with stirring.

    • A precipitate of the copper-DIT complex will form. Isolate this complex by filtration, wash thoroughly with water, and dry.[15]

  • Coupling Reaction:

    • Suspend the dried copper-DIT complex in methanol.

    • Add a tertiary amine base, such as triethylamine, to the suspension.[15]

    • Add the diaryliodonium salt (e.g., 4,4'-dimethoxydiphenyliodonium bromide) and a catalytic amount of copper bronze powder.

    • Stir the mixture under an inert nitrogen atmosphere at room temperature for an extended period (e.g., 24-65 hours).[14][15] The reaction progress can be monitored by HPLC.

  • Isolation of Intermediate:

    • After the reaction is complete, add concentrated hydrochloric acid to break up the complex and precipitate the intermediate product, 3,5-diiodo-4-(p-methoxyphenoxy)-L-phenylalanine hydrochloride.

    • Filter the mixture, concentrate the filtrate under vacuum, and cool to induce crystallization. Collect the product by filtration.

  • Demethylation:

    • The ether protecting groups must be cleaved to yield the final product. Reflux the isolated intermediate in a mixture of 48% hydrobromic acid and glacial acetic acid for several hours.[15]

  • Final Product Isolation and Purification:

    • Evaporate the reaction mixture to dryness under vacuum.

    • Dissolve the residue in an appropriate solvent (e.g., ethanol/water) and adjust the pH to the isoelectric point (approx. 5) with a base like sodium acetate to precipitate the final O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine product.

    • Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or chromatography if necessary.

Synthesis Workflow and Data

The entire synthetic pathway can be visualized as a two-stage process.

Synthesis_Workflow cluster_0 Part 1: DIT Synthesis cluster_1 Part 2: Coupling & Deprotection Tyrosine L-Tyrosine Iodination Iodination (I₂, Base) Tyrosine->Iodination DIT 3,5-Diiodo-L-tyrosine (DIT) Iodination->DIT DIT_input DIT DIT->DIT_input Intermediate Coupling Ullmann-type Coupling (Cu Complex, Diaryl Iodonium Salt) DIT_input->Coupling Intermediate Protected Thyronine Coupling->Intermediate Demethylation Demethylation (HBr, Acetic Acid) Intermediate->Demethylation FinalProduct O-(4-Hydroxy-3,5-diiodophenyl) -L-tyrosine Demethylation->FinalProduct

Caption: Overall workflow for the synthesis of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine.

Quantitative Data Summary
ParameterStep 1: IodinationStep 2: CouplingStep 3: Demethylation
Starting Material L-Tyrosine3,5-Diiodo-L-tyrosineProtected Thyronine
Key Reagents I₂, NaI, BaseCu(II) salt, Diaryl Iodonium SaltHBr, Acetic Acid
Catalyst -Copper Bronze-
Solvent WaterMethanolAcetic Acid
Typical Temp. Room TemperatureRoom TemperatureReflux
Typical Time 1-4 hours24-65 hours2-4 hours
Expected Yield High (>80%)Moderate (Varies)High (>85%)

Characterization of Final Product

To confirm the successful synthesis of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, a comprehensive analytical characterization is essential.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₅H₁₁I₄NO₄, MW: 776.87 g/mol ).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the final structure, confirming the diaryl ether linkage and the substitution pattern on both aromatic rings.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Chiral Chromatography: To confirm that the L-stereochemistry of the starting tyrosine has been retained.

Safety Precautions

  • Iodine: Is corrosive and can cause severe skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper Salts: Are toxic. Avoid inhalation of dust and contact with skin.

  • Acids and Bases: Strong acids (HCl, HBr) and bases (NaOH, amines) are corrosive. Handle with care and appropriate PPE.

  • Solvents: Methanol is flammable and toxic. All operations should be performed in a well-ventilated fume hood away from ignition sources.

References

  • Borkent, J. H., et al. (1991). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies. Journal of Medicinal Chemistry, 34(9), 2871-2878. [Link]

  • Snieckus, V., & Maillet, M. (1998). The Directed Ortho Metalation−Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 1(9), 1475-1478. [Link]

  • Ullmann, F., & Sponagel, P. (1905). Ueber die smphenische Darstellung von Phenyläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Silverman, R. B., & Funabashi, M. (1989). The mechanism of the nonenzymatic iodination of tyrosine by molecular iodine. Canadian Journal of Chemistry, 67(6), 963-969. [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications, 13(4), 335-339. [Link]

  • Schering, A. G. (1966). Process for the preparation of 3, 5-Diiodothyronines.
  • Al-Hamdani, A. A. S., & Al-Obaidi, O. F. H. (2007). Kinetic and Mechanism Studies of the Reaction Between L-Tyrosine and Iodine on the Basis of UV-Vis Spectrophotometric Method. Journal of Applied Sciences, 7, 2062-2068. [Link]

  • El-Mohty, A. A., et al. (1996). A modified method for no carrier added radioiodination of L-tyrosine via chloramine-T as an oxidizing agent. Journal of Radioanalytical and Nuclear Chemistry, 209(1), 133-143. [Link]

  • Rhone-Poulenc S. A. (1981). Ullmann reaction for the synthesis of diaryl ethers. U.S.
  • Wikipedia. (n.d.). 3-Iodotyrosine. Wikipedia. [Link]

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-1280. [Link]

  • Cahnmann, H. J. (1972). Synthesis of thyroxine: Biomimetic studies. Bioorganic Chemistry, 2(1), 1-10. [Link]

  • Schering, A. G. (1968). Process of producing 3, 5-diiodothyronines. U.S.
  • Medicoapps. (2018, April 25). Thyroid Hormone Synthesis. YouTube. [Link]

  • Wikipedia. (n.d.). Thyroid hormones. Wikipedia. [Link]

  • QIAGEN. (n.d.). Thyroid Hormone Biosynthesis. GeneGlobe. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23615408, L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodiumsalt. PubChem. [Link]

  • Filimonova, I. L., et al. (2022). Facile Synthesis of l-3,5-Diiodotyrosine by Solvent-Free Iodination of l-Tyrosine with 2,4,6,8-Tetraiodoglycoluril. Chemistry of Heterocyclic Compounds, 58(11), 939-942. [Link]

Sources

Application

Application Notes and Protocols for the Dissolution of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine in Cell Culture

Introduction: Understanding the Challenges of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine Solubility O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, also known as 3',5'-Diiodothyronine, is a di-iodinated derivative of the amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenges of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine Solubility

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, also known as 3',5'-Diiodothyronine, is a di-iodinated derivative of the amino acid L-tyrosine. As a metabolite of thyroid hormones, it is a molecule of significant interest in endocrinology, metabolism, and cancer research. Its mechanism of action is intricately linked to the thyroid hormone signaling pathway, where it can be both a product of thyroid hormone deactivation and a potential modulator of cellular processes.

A primary challenge for researchers utilizing this compound in in vitro studies is its inherent low solubility in aqueous solutions at physiological pH. This characteristic is common among tyrosine derivatives, especially those with large, hydrophobic iodine substitutions.[1][2] To ensure accurate and reproducible experimental outcomes, the proper dissolution of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine is a critical first step.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution, storage, and application of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine for cell culture experiments. We will explore two primary, validated methods for preparing stock solutions: dissolution in an organic solvent (DMSO) and in a dilute alkaline solution (NaOH). The causality behind each step will be explained to provide a deeper understanding of the protocol.

Physicochemical Properties

A clear understanding of the compound's properties is fundamental to its successful application.

PropertyValueSource(s)
Chemical Name O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine[3]
Synonyms 3',5'-Diiodothyronine, 3',5'-Diiodo-L-thyronine[3]
CAS Number 4192-14-7[3]
Molecular Formula C₁₅H₁₃I₂NO₄[3]
Molecular Weight 525.08 g/mol [3]
Appearance Off-white to pale yellow solid[4]
Aqueous Solubility Insoluble at neutral pH[4]

Dissolution Protocols

The following protocols provide step-by-step instructions for preparing stock solutions of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine. The choice between DMSO and NaOH will depend on the experimental design and the sensitivity of the cell line to these solvents.

Protocol 1: Dissolution in Dimethyl Sulfoxide (DMSO)

DMSO is a widely used aprotic solvent capable of dissolving a broad range of hydrophobic compounds. Its use in cell culture is well-established, though it can exhibit cytotoxicity at higher concentrations.

Rationale: The amphipathic nature of DMSO allows it to effectively solvate the large, nonpolar diiodophenyl group of the molecule, while also accommodating the more polar amino acid backbone.

Materials:

  • O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes or glass vials

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood, especially if the toxicity of the compound is not fully known.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration. While the exact solubility of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine is not widely reported, a concentration of 10-25 mM is a reasonable starting point based on the solubility of similar iodinated compounds like 3,5-Diiodo-L-tyrosine, which is soluble in DMSO at up to 50 mg/mL (115.48 mM).[5]

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.

    • Gentle warming in a 37°C water bath for a short period can also aid dissolution.

  • Sterilization: DMSO stock solutions are typically considered self-sterilizing due to the nature of the solvent. However, if there are concerns about contamination, the solution can be passed through a 0.22 µm sterile filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 3 months) or -80°C for long-term storage (up to 6 months) .[5]

Critical Consideration: DMSO Concentration in Cell Culture Media

DMSO can be toxic to cells. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% . Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.[6][7][8]

Final DMSO ConcentrationGeneral Recommendation
≤ 0.1% Considered safe for most cell lines, including sensitive ones.[6][7]
0.1% - 0.5% Generally acceptable for many robust cell lines.[6][8]
> 0.5% Increased risk of cytotoxicity and off-target effects.[8][9]

Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Protocol 2: Dissolution in Dilute Sodium Hydroxide (NaOH)

For experiments where even low concentrations of DMSO are a concern, a dilute alkaline solution can be used to dissolve O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine.

Rationale: The phenolic hydroxyl group on the molecule is weakly acidic. In a basic solution, this proton is removed, forming a more soluble phenoxide salt.[4]

Materials:

  • O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine powder

  • 0.1 N Sodium Hydroxide (NaOH), sterile

  • Sterile, amber or light-protecting microcentrifuge tubes or glass vials

  • Sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Weighing the Compound: As in Protocol 1, accurately weigh the compound in a sterile container.

  • Solvent Addition: Add the calculated volume of sterile 0.1 N NaOH to achieve the desired stock concentration. A starting concentration of 1-5 mg/mL is recommended.

  • Dissolution:

    • Tightly cap the vial and vortex until the solid is completely dissolved. The formation of the sodium salt should facilitate rapid dissolution.

  • Neutralization (Optional but Recommended): Before adding to cell culture media, it is advisable to neutralize the stock solution with an equimolar amount of sterile 0.1 N Hydrochloric Acid (HCl). This will prevent a significant pH shift in your culture medium. Perform this step slowly while gently vortexing.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter.

  • Aliquoting and Storage: Aliquot into single-use volumes and store at -20°C . It is recommended to use these solutions within one month, as the long-term stability in aqueous solutions is less characterized than in DMSO.

Workflow for Solution Preparation

G cluster_0 Protocol 1: DMSO cluster_1 Protocol 2: NaOH weigh_dmso Weigh Compound add_dmso Add Anhydrous DMSO weigh_dmso->add_dmso dissolve_dmso Vortex / Sonicate add_dmso->dissolve_dmso store_dmso Aliquot & Store at -20°C / -80°C dissolve_dmso->store_dmso dilute Dilute in Culture Media (Final DMSO ≤ 0.1%) store_dmso->dilute weigh_naoh Weigh Compound add_naoh Add 0.1 N NaOH weigh_naoh->add_naoh dissolve_naoh Vortex to Dissolve add_naoh->dissolve_naoh filter_naoh Sterile Filter dissolve_naoh->filter_naoh store_naoh Aliquot & Store at -20°C filter_naoh->store_naoh store_naoh->dilute start Start start->weigh_dmso start->weigh_naoh experiment Cell-Based Assay dilute->experiment

Caption: Workflow for preparing O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine solutions.

Biological Context and Mechanism of Action

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine is a key player in the peripheral metabolism of thyroid hormones. The thyroid gland primarily secretes thyroxine (T4), which is a prohormone. T4 is converted to the more biologically active triiodothyronine (T3) by deiodinase enzymes in peripheral tissues. Conversely, T4 and T3 can be inactivated by another deiodinase, which removes an inner ring iodine, leading to the formation of reverse T3 (rT3) and 3',5'-diiodothyronine (the topic of this guide), respectively.[7][8][10]

These diiodothyronines were once considered inactive metabolites. However, emerging evidence suggests they may have biological functions of their own, potentially by interacting with thyroid hormone receptors or other cellular targets.[9]

Simplified Thyroid Hormone Metabolism and Action Pathway

G T4 Thyroxine (T4) (Prohormone) Deiodinase_act Deiodinase (Activation) T4->Deiodinase_act T3 Triiodothyronine (T3) (Active Hormone) TR Thyroid Hormone Receptors (TR) T3->TR Deiodinase_inact Deiodinase (Inactivation) T3->Deiodinase_inact T2 O-(4-Hydroxy-3,5-diiodophenyl) -L-tyrosine (3',5'-T2) Gene Gene Expression TR->Gene Deiodinase_act->T3 Deiodinase_inact->T2

Caption: Simplified pathway of thyroid hormone metabolism and action.

Conclusion

The successful use of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine in cell culture hinges on its proper dissolution. Due to its poor aqueous solubility, the use of DMSO or dilute NaOH is necessary to prepare concentrated stock solutions. Researchers must be mindful of the potential cytotoxic effects of these solvents and should always include appropriate vehicle controls in their experiments. By following the detailed protocols and understanding the rationale behind the methods described in these application notes, scientists can ensure the preparation of reliable and reproducible solutions for their in vitro studies, ultimately leading to more accurate and meaningful results.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]

  • Various Authors. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit. Retrieved from [Link]

  • Bianco, A. C., Salvatore, D., Gereben, B., Berry, M. J., & Larsen, P. R. (2002). Biochemistry, cellular and molecular biology, and physiological roles of the iodothyronine selenodeiodinases. Endocrine reviews, 23(1), 38–89.
  • Moreno, M., Lanni, A., & Goglia, F. (2010). 3,5-diiodo-L-thyronine (T2) in the control of energy metabolism.
  • Rebelo, L. P. N., et al. (2023). Ionic Levothyroxine Formulations: Synthesis, Bioavailability, and Cytotoxicity Studies. Pharmaceutics, 15(5), 1485.
  • Jorgensen, E. C., et al. (1988). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of medicinal chemistry, 31(1), 37–54.
  • PubChem. (n.d.). L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt, hydrate (1:1:?). Retrieved from [Link]

  • PubChem. (n.d.). L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodiumsalt. Retrieved from [Link]

  • Various Authors. (2022, October 18). How to make stock Triiodo-L_Thyronine (T3) for culturing SUM102PT cells? ResearchGate. Retrieved from [Link]

  • Garratt, C. J., Harrison, D. M., & Wicks, M. (1974). The effect of iodination of particular tyrosine residues on the hormonal activity of insulin. The Biochemical journal, 137(1), 135–142.
  • Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References. Retrieved from [Link]

  • Thomas, J. A., et al. (2009). Crystal Structure of Iodotyrosine Deiodinase, a Novel Flavoprotein Responsible for Iodide Salvage in Thyroid Glands. Journal of Biological Chemistry, 284(28), 18899–18908.
  • Kumar, S., et al. (2018). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Biomacromolecules, 19(11), 4274–4283.

Sources

Method

Crystallization methods for O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine purification

An Application Guide to the Crystallization of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine (Diiodotyrosine) Abstract O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, commonly known as 3,5-Diiodo-L-tyrosine (DIT), is a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine (Diiodotyrosine)

Abstract

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, commonly known as 3,5-Diiodo-L-tyrosine (DIT), is a critical intermediate in the biosynthesis of thyroid hormones and a valuable compound in metabolic research and pharmaceutical development.[1][2] Achieving high purity of DIT is paramount for ensuring the accuracy of experimental results and the safety and efficacy of potential therapeutic agents. Crystallization remains one of the most effective, scalable, and economical methods for the purification of solid compounds. This document provides a detailed guide on the principles and practical application of crystallization methods for the purification of DIT, tailored for researchers, scientists, and drug development professionals. We delve into the physicochemical principles governing DIT's solubility, explore various crystallization strategies, and present a detailed, validated protocol for achieving high-purity crystalline DIT.

Introduction: The Rationale for Crystallization

The purification of active pharmaceutical ingredients (APIs) and research-grade biochemicals is a cornerstone of the chemical and pharmaceutical sciences. For compounds like DIT, which may be produced via synthetic routes or extraction processes, the crude product is often contaminated with by-products, unreacted starting materials, and other impurities.[3] Crystallization offers a powerful method for purification by exploiting the differences in solubility between the desired compound and its impurities.[4]

The fundamental principle is to create a supersaturated solution from which the target molecule, DIT, preferentially forms a highly ordered, solid crystalline lattice, while impurities remain dissolved in the liquid phase (mother liquor).[5] A successful crystallization process is governed by a nuanced understanding of the compound's solubility profile and the careful manipulation of physicochemical parameters such as temperature, solvent composition, and pH.

Physicochemical Foundations: DIT Solubility

The selection of an appropriate solvent system is the most critical step in developing a crystallization protocol.[6] An ideal solvent should exhibit high solubility for DIT at an elevated temperature and significantly lower solubility at room or sub-ambient temperatures.[5] DIT, as an amino acid derivative, possesses both acidic (carboxylic acid) and basic (amino) functional groups, as well as a phenolic hydroxyl group. This amphoteric nature, combined with the bulky, hydrophobic iodine atoms, results in a complex solubility profile. Its solubility is highly dependent on both solvent polarity and the pH of the medium.

Key solubility characteristics for DIT are summarized below:

Solvent SystemSolubilityRemarksSource
Aqueous Buffers Sparingly soluble / Very lowSolubility is lowest near the isoelectric point (pI). For example, 0.617 mg/mL at 25 °C.[1]
Dimethyl Sulfoxide (DMSO) High (e.g., 50 mg/mL)A good "solvent" for anti-solvent methods. May require sonication. Hygroscopic nature can impact solubility.[7]
4 M NH₄OH in Methanol High (50 mg/mL)Forms a clear, yellow-green solution. This basic methanolic system effectively deprotonates the acidic groups, enhancing solubility.
Aqueous Alkali (e.g., NaOH) HighDIT dissolves by forming the sodium salt (sodium diiodotyrosinate), which is highly soluble in water.[8]
Aqueous Acid (e.g., HCl) Higher than at pIThe amino group is protonated, increasing solubility compared to the zwitterionic form at the pI.[3]

This solubility profile strongly suggests that pH-shift and anti-solvent crystallization are the most promising strategies for DIT purification.

Crystallization Strategies for High-Purity DIT

Based on its physicochemical properties, two primary methods are highly effective for the crystallization of DIT.

pH-Shift Crystallization

This technique leverages the pH-dependent solubility of amphoteric molecules like DIT. The process involves dissolving crude DIT in an acidic or, more commonly, an alkaline aqueous solution where it is highly soluble. In an alkaline solution, DIT is deprotonated to form a highly water-soluble salt. After removing any insoluble impurities via filtration, the pH of the solution is carefully adjusted back towards the isoelectric point (pI) of DIT by the slow addition of an acid. At the pI, the net charge of the molecule is zero, and its solubility in aqueous media is at a minimum, causing it to crystallize out of the solution as a high-purity solid.

Anti-Solvent Crystallization

In this method, the crude DIT is first dissolved in a minimal amount of a "good" solvent in which it is readily soluble, such as DMSO.[7] Any insoluble matter is removed by filtration. Subsequently, a "poor" solvent (an anti-solvent), in which DIT is insoluble, is slowly added to the solution. For a DMSO solution of DIT, water is an excellent anti-solvent. The addition of the anti-solvent reduces the overall solvating power of the mixture, leading to supersaturation and subsequent crystallization of DIT.[4]

The diagram below illustrates the decision-making process for selecting a DIT crystallization strategy.

G start Crude DIT Sample solubility_test Assess Solubility Profile start->solubility_test high_ph_sol Soluble in Aqueous Base (e.g., NaOH)? solubility_test->high_ph_sol high_dmso_sol Soluble in Polar Organic Solvent (e.g., DMSO)? high_ph_sol->high_dmso_sol  No ph_shift Pursue pH-Shift Crystallization high_ph_sol->ph_shift  Yes anti_solvent Pursue Anti-Solvent Crystallization high_dmso_sol->anti_solvent  Yes other_methods Consider Alternative Methods (e.g., Cooling Crystallization from specialized solvent) high_dmso_sol->other_methods  No

Caption: Decision workflow for selecting a DIT crystallization method.

Detailed Protocol: pH-Shift Crystallization of DIT

This protocol describes a robust method for purifying crude DIT to achieve high purity (typically >98.0% as determined by HPLC).

Materials and Equipment
  • Chemicals: Crude O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, Sodium Hydroxide (NaOH, 1 M solution), Hydrochloric Acid (HCl, 1 M solution), Deionized Water, Activated Carbon (optional).

  • Glassware: Erlenmeyer flasks, beakers, graduated cylinders.

  • Equipment: Magnetic stirrer with hotplate, pH meter, Buchner funnel and vacuum flask, filter paper (Whatman No. 1 or equivalent), vacuum source, drying oven or vacuum desiccator.

Step-by-Step Procedure
  • Dissolution:

    • Weigh 10.0 g of crude DIT and transfer it to a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 200 mL of deionized water to the flask.

    • Begin stirring and slowly add 1 M NaOH solution dropwise. Monitor the pH continuously. Continue adding NaOH until all the DIT has dissolved and the solution is clear. The final pH will typically be in the range of 10-11. Avoid using a large excess of base.

  • Decolorization (Optional):

    • If the solution is colored, it may indicate the presence of colored impurities. Add a small amount (e.g., 0.5 g) of activated carbon to the solution.

    • Gently heat the solution to 40-50°C while stirring for 15-20 minutes. Do not boil.

  • Hot Filtration:

    • Filter the warm solution through a Buchner funnel fitted with filter paper to remove the activated carbon and any other insoluble impurities. This step is crucial to prevent these impurities from being incorporated into the final crystals.

  • Crystallization/Precipitation:

    • Transfer the clear filtrate to a clean beaker and place it in an ice-water bath to cool.

    • Begin stirring the solution gently.

    • Slowly add 1 M HCl solution dropwise. You will observe the formation of a white precipitate as the pH approaches the isoelectric point of DIT.

    • Monitor the pH closely. Continue adding acid until the pH reaches approximately 4-5, where the precipitation should be maximal.

  • Maturation:

    • Once the target pH is reached, stop adding acid but continue to stir the resulting slurry gently in the ice bath for at least 1 hour. This "aging" or "maturation" step allows for the growth of larger, more well-defined crystals and helps to maximize the yield.

  • Collection and Washing:

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals on the filter with two portions of cold (4°C) deionized water (2 x 25 mL) to remove any residual mother liquor and soluble impurities.[6]

    • Continue to apply the vacuum for 15-20 minutes to pull air through the filter cake and partially dry the crystals.

  • Drying:

    • Carefully transfer the filter cake to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at 50-60°C or in a vacuum desiccator at room temperature. The final product should be a fine, white crystalline solid.

The workflow for this protocol is visualized below.

G A 1. Dissolve Crude DIT in Aqueous NaOH B 2. Decolorize with Activated Carbon (Optional) A->B C 3. Hot Filter to Remove Insoluble Impurities B->C D 4. Cool & Adjust pH with HCl to pI C->D E 5. Crystal Maturation (Ice Bath, 1 hr) D->E F 6. Collect Crystals (Vacuum Filtration) E->F G 7. Wash with Cold Water F->G H 8. Dry Under Vacuum G->H I High-Purity Crystalline DIT H->I

Caption: Workflow diagram for the pH-shift crystallization of DIT.

Validation: Purity Assessment of Crystallized DIT

Every purification protocol must be validated to confirm its effectiveness. For DIT, a combination of High-Performance Liquid Chromatography (HPLC) and melting point analysis provides a robust assessment of purity.

HPLC Analysis

Reversed-phase HPLC (RP-HPLC) is the preferred method for determining the purity of DIT and quantifying any related impurities.[9][10] A well-defined peak for DIT with minimal secondary peaks is indicative of high purity.

ParameterCondition
Column C8 or C18 (e.g., Nucleosil C8), 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient, e.g., 20% to 80% B over 40 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm or Diode Array Detector (DAD)
Injection Volume 10-20 µL

This is an exemplary method; specific parameters may need to be optimized for the available equipment and specific impurity profile.[10]

Melting Point Analysis

Pure, crystalline DIT has a distinct decomposition temperature. A sharp melting (decomposition) point that is consistent with literature values is a strong indicator of purity. Impurities typically depress and broaden the melting point range.

Conclusion

The purification of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine is readily achievable through well-designed crystallization protocols. The pH-dependent solubility of DIT makes pH-shift crystallization a particularly effective and scalable method. By carefully controlling parameters such as pH, temperature, and cooling rate, researchers can consistently obtain DIT in high-purity crystalline form, suitable for the most demanding applications in scientific research and pharmaceutical development. The protocols and principles outlined in this guide provide a solid foundation for the successful purification of this important iodoamino acid.

References

  • Wang, Z., & Ma, M. (n.d.). High-Performance Liquid Chromatographic Analysis of Iodoamino Acids Produced by Hydrolysis of Iodinated Casein with Barium Hydroxide. AKJournals. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Rodríguez-González, P., et al. (2022). Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry. Analyst. Retrieved from [Link]

  • Malencik, D. A., & Anderson, S. R. (1987). Dityrosine: preparation, isolation, and analysis. Analytical Biochemistry. Retrieved from [Link]

  • ChemTalk. (2021). Lab Procedure: Recrystallization. Retrieved from [Link]

  • De la Vieja, A., et al. (1997). Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Pitt-Rivers, R. (1948). The oxidation of diiodotyrosine derivatives. Biochemical Journal. Retrieved from [Link]

  • Rosenberg, I. N., & Ahn, C. S. (1969). The Isolation and Identification of 2,6-Diiodohydroquinone from the Thyroid Gland. Acta Chemica Scandinavica. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of monoiodotyrosine (MIT), di-iodotyrosine (DIT), L-phenylalanine (Phe), tri-iodothyronine (T 3 ), reversed triiodothyronine (rT 3 ), thyroxine (T 4 ) and deoxycholic acid (DOA). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt, hydrate (1:1:?). Retrieved from [Link]

  • PubChem. (n.d.). L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt, hydrate (1:1:?). Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine. Retrieved from [Link]

  • Japan Organo Co., Ltd. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • PubChem. (n.d.). L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodiumsalt. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-hydroxy-L-tyrosine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • Al-Karmi, A. Z., et al. (2021). Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. Molecules. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3,5-Diiodo-L-tyrosine crystalline. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine in solution

Technical Support Center: O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine A Guide for Researchers, Scientists, and Drug Development Professionals Section 1: Understanding the Challenge: The Instability of O-(4-Hydroxy-3,5-diio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Challenge: The Instability of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, a structural analog of the thyroid hormone thyroxine (T4)[1][2], is a critical molecule in various research applications. However, its utility is often hampered by its susceptibility to oxidation in solution. The core of this instability lies in its phenolic hydroxyl group. Phenols, particularly those with electron-donating groups, are prone to oxidation, a process that can be accelerated by factors such as pH, light, and the presence of metal ions.

The oxidation of the phenolic group can proceed through the formation of a phenoxyl radical. This highly reactive intermediate can then participate in several degradation pathways, including dimerization (oxidative coupling) or further oxidation to form quinone-type structures[3][4][5]. For an iodinated compound like O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, these reactions lead to the formation of colored impurities, loss of biological activity, and compromised experimental results. This guide provides a comprehensive framework for diagnosing, preventing, and troubleshooting the oxidation of this compound in your experiments.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine solutions.

Q1: My solution of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine has turned yellow/brown. What happened and is it still usable?

Answer: A color change, typically to yellow or brown, is a primary visual indicator of oxidation. The colored species are likely quinone-type products or polymers formed from the oxidative coupling of the parent molecule[3][4].

  • Causality: The phenolic hydroxyl group has been oxidized. This process is often initiated by dissolved oxygen, light exposure, or trace metal contaminants in your solvent or glassware. At higher pH values, the deprotonated phenoxide ion is even more susceptible to oxidation[6][7].

  • Usability: The solution is compromised. The presence of oxidation products means the concentration of the active compound is lower than intended, and the impurities themselves could interfere with your assay or exhibit unexpected biological activity. It is strongly recommended to discard the colored solution and prepare a fresh one using the preventative measures outlined in this guide.

Q2: What is the single most important factor in preventing oxidation when preparing a solution?

Answer: While several factors are important, controlling the pH is the most critical initial step. The stability of phenolic compounds is highly pH-dependent[6].

  • Causality: In alkaline (high pH) conditions, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This negatively charged ion is more electron-rich and thus significantly more susceptible to oxidation than the protonated phenol[6][7].

  • Recommendation: Prepare your solutions in a slightly acidic buffer (pH range 3-6). A common choice is a citrate or acetate buffer. Avoid basic buffers (pH > 7.5) whenever possible. If your experimental conditions demand a higher pH, the solution's lifespan will be short, and the use of antioxidants becomes mandatory.

Q3: Which solvent should I use, and how should I prepare it?

Answer: The choice of solvent is crucial. The primary goal is to minimize the presence of dissolved oxygen and catalytic metal ions.

  • Solvent Selection:

    • Good: HPLC-grade water, ethanol, or DMSO. These solvents generally have low levels of metal contaminants.

    • Caution: Avoid using solvents from sources that are not validated for low metal content.

  • Solvent Preparation (Critical Step): Before use, deoxygenate your solvent. This can be achieved by:

    • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For the most rigorous applications, subject the solvent to at least three cycles of freezing (e.g., in liquid nitrogen), evacuating the headspace with a vacuum pump, and thawing. This method is highly effective at removing dissolved gases.

Q4: I need to store my stock solution for several weeks. What are the best practices?

Answer: Long-term stability requires a multi-faceted approach that combines proper solvent choice, pH control, antioxidant use, and appropriate physical storage conditions.

  • Causality: Over time, even slow oxidation can lead to significant degradation. Light can provide the energy for photodegradation, while warmer temperatures increase the rate of all chemical reactions, including oxidation[8].

  • Recommendation: The following table summarizes the ideal storage conditions.

ParameterRecommendationRationale
Solvent Deoxygenated HPLC-grade water or ethanolMinimizes dissolved oxygen, a key reactant in oxidation.
pH 3.0 - 6.0 (buffered)Keeps the phenolic group protonated, reducing susceptibility to oxidation[6][7].
Antioxidant Ascorbic acid (0.1-1 mM) or Glutathione (1-20 mM)Scavenges free radicals and reactive oxygen species[9][10].
Temperature -20°C or -80°CDrastically slows the rate of chemical degradation.
Container Amber glass vial or tube wrapped in aluminum foilProtects the compound from light-induced degradation[8].
Headspace Flush with argon or nitrogen before sealingReplaces oxygen in the vial's headspace with an inert gas.

Q5: Which antioxidant should I choose, and are there any downsides?

Answer: Ascorbic acid (Vitamin C) and glutathione (GSH) are excellent choices for protecting O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine.

  • Mechanism: Antioxidants act as sacrificial agents. They are more easily oxidized than the compound of interest, thereby scavenging reactive oxygen species (ROS) or reducing the oxidized phenoxyl radical back to its original state[9][11]. Studies on the related compound 3,5-diiodotyrosine show that ascorbate can completely reduce its semi-oxidized radical form[9].

  • Comparison:

    • Ascorbic Acid: Very effective and inexpensive. However, it can be cytotoxic at certain concentrations in cell-based assays and may interfere with redox-sensitive experiments[10]. Always run an "antioxidant-only" control.

    • Glutathione (GSH): A natural cellular antioxidant. It is highly effective at preventing dopamine oxidation and related cytotoxicity, making it a good choice for biological experiments[10]. It is generally less cytotoxic than ascorbic acid.

  • Implementation: Add the antioxidant to your buffer before dissolving the O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine.

Section 3: Protocols & Workflows

Protocol A: Preparation of a Stabilized Stock Solution (10 mM)

This protocol details the steps for preparing a stock solution with enhanced stability for long-term storage.

Materials:

  • O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine (MW: 776.87 g/mol )[2]

  • HPLC-grade water or 200-proof ethanol

  • Citric acid and Sodium citrate (for buffer) or pre-made pH 5.0 citrate buffer

  • L-Ascorbic acid

  • Argon or nitrogen gas with a sparging stone

  • Amber glass vials with PTFE-lined caps

  • Analytical balance, pH meter, sterile filters (if required)

Procedure:

  • Prepare the Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 5.0.

  • Deoxygenate the Buffer: Place the buffer in a flask and sparge with argon or nitrogen gas for at least 20 minutes.

  • Add Antioxidant: To the deoxygenated buffer, add L-Ascorbic acid to a final concentration of 0.5 mM. Mix gently until dissolved.

  • Weigh Compound: Accurately weigh the required amount of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine. For 10 mL of a 10 mM solution, you will need 77.69 mg.

  • Dissolution: Add the compound to the deoxygenated, antioxidant-containing buffer. Mix gently by inversion or slow vortexing until fully dissolved. Sonication may be used sparingly if needed, but avoid excessive heating.

  • Aliquot and Store:

    • Dispense the solution into single-use aliquots in amber glass vials.

    • Before sealing each vial, gently flush the headspace with argon or nitrogen gas.

    • Seal tightly and immediately store at -80°C.

Workflow B: Validating Solution Stability with UV-Vis Spectroscopy

This workflow provides a simple method to monitor the oxidation of your solution over time.

Principle: The oxidation of phenolic compounds often leads to the formation of quinone-like products, which have distinct absorbance spectra in the UV-visible range, typically appearing as a new peak or a shoulder at longer wavelengths (e.g., >300 nm)[12]. By monitoring the UV-Vis spectrum over time, you can detect the onset of degradation.

Procedure:

  • Prepare Solution: Prepare your solution of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine according to your experimental protocol.

  • Initial Scan (T=0): Immediately after preparation, take a UV-Vis spectrum of the solution from 230 nm to 450 nm using the appropriate solvent/buffer as a blank. Save this as your baseline spectrum.

  • Incubate: Store the solution under your intended experimental conditions (e.g., on the benchtop at room temperature, in an incubator at 37°C, etc.).

  • Time-Point Scans: At regular intervals (e.g., 1 hr, 4 hrs, 24 hrs), take another UV-Vis scan of the solution.

  • Analysis: Overlay the spectra. The appearance of a new absorbance peak or a significant increase in absorbance in the 300-450 nm range indicates the formation of oxidation products.

Section 4: Visual Diagrams

Diagram 1: Key Factors Driving Oxidation

This diagram illustrates the primary environmental and chemical factors that initiate and accelerate the oxidation of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine.

Main O-(4-Hydroxy-3,5-diiodophenyl) -L-tyrosine (Stable Form) Radical Phenoxyl Radical (Unstable Intermediate) Main->Radical Oxidation Initiation Product Oxidized Products (Quinones, Dimers) Radical->Product Degradation O2 Dissolved Oxygen (O₂) O2->Radical Light Light (UV/Visible) Light->Radical Metal Metal Ions (Fe³⁺, Cu²⁺) Metal->Radical pH High pH (>7.5) pH->Radical

Caption: Core factors that promote the degradation of the target compound.

Diagram 2: Decision Workflow for Solution Preparation

This workflow guides the user through the decision-making process for preparing a stable solution based on experimental requirements.

Start Start: Prepare Solution Duration Is the experiment > 4 hours or solution for storage? Start->Duration pH_Check Is pH > 7 required? Duration->pH_Check No Deoxygenate Deoxygenate Solvent (Sparging or Freeze-Pump-Thaw) Duration->Deoxygenate Yes Use_Antioxidant MUST USE Antioxidant (e.g., Ascorbate, GSH) pH_Check->Use_Antioxidant Yes Final_Prep Prepare Solution & Use pH_Check->Final_Prep No Protect_Light Protect from Light (Amber vial / foil) Use_Antioxidant->Protect_Light High_Risk HIGH RISK: Use Immediately Prepare fresh as needed Use_Antioxidant->High_Risk Deoxygenate->Use_Antioxidant Acidic_Buffer Use Acidic Buffer (pH 3-6) Acidic_Buffer->Final_Prep Protect_Light->Acidic_Buffer

Caption: A decision tree for preparing stabilized solutions.

References

  • Phenol oxidation with hypervalent iodine reagents. Wikipedia. Available from: [Link]

  • Concerning The Mechanism of Iodine(III)-Mediated Oxidative Dearomatization of Phenols. The Royal Society of Chemistry. (2018). Available from: [Link]

  • Mechanism of Iodine(III)-Promoted Oxidative Dearomatizing Hydroxylation of Phenols: Evidence for Radical-Chain Pathway. ChemRxiv. Available from: [Link]

  • Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. Organic Reactions. (2009). Available from: [Link]

  • Mechanism of and Products from the Oxidation of Phenols by Hypervalent Iodine Compounds. Taylor & Francis Online. (2006). Available from: [Link]

  • Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. American Journal of Plant Sciences. (2023). Available from: [Link]

  • L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodiumsalt. PubChem. Available from: [Link]

  • L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt, hydrate (1:1:?). PubChem. Available from: [Link]

  • L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-. US EPA. Available from: [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. (2000). Available from: [Link]

  • Repair of semi-oxidized 3,5-diiodotyrosine: radiation chemical studies in the presence of oxygen, ascorbate and superoxide anion. PubMed. Available from: [Link]

  • Analytical capabilities for iodine detection: Review of possibilities for different applications. AIP Publishing. (2024). Available from: [Link]

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC. (2025). Available from: [Link]

  • ANALYTICAL METHODS. ATSDR. Available from: [Link]

  • Effect of pH on phenol decomposition. ResearchGate. Available from: [Link]

  • The Oxidation of 3,5-Diiodotyrosine by Peroxidase and Hydrogen Peroxide. SciSpace. Available from: [Link]

  • Photochemistry of tyrosine dimer: when an oxidative lesion of proteins is able to photoinduce further damage. Photochemical & Photobiological Sciences. (2014). Available from: [Link]

  • Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. PMC. (2019). Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Profiling of 3',5'-Diiodothyronine (3',5'-T2)

The following Technical Support Guide is designed for researchers and analytical scientists working with O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine , scientifically identified as 3',5'-Diiodothyronine (3',5'-T2) . This mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine , scientifically identified as 3',5'-Diiodothyronine (3',5'-T2) .

This molecule is a specific isomer of the diiodothyronine family, distinct from the biologically active 3,5-T2 and the transient 3,3'-T2. It is primarily formed via the deiodination of Reverse T3 (rT3).

Status: Operational Scope: Degradation Pathways, HPLC/MS Troubleshooting, Isomer Differentiation Document ID: TS-T2-ISO-001

🔬 Module 1: The "Ghost Peak" & Discoloration (Photolytic Degradation)

User Issue: "My clear standard solution turned faint yellow/purple after 4 hours on the bench, and a new peak appeared at RRT 0.65."

Diagnosis: Photolytic Deiodination

Like all iodothyronines, 3',5'-T2 is extremely sensitive to UV and visible light. The "yellowing" is free iodine (


) release. The new peak is likely 3'-Monoiodothyronine (3'-T1) . Unlike the inner-ring iodines (tyrosyl ring), the outer-ring iodines (phenolic ring) in 3',5'-T2 are highly susceptible to homolytic cleavage due to the electron-donating hydroxyl group.
Troubleshooting Protocol
  • Immediate Action: Protect all samples from light using amber glassware or aluminum foil.

  • Verification Test (Actinometry):

    • Prepare two aliquots of 10 µM 3',5'-T2 in Methanol/Water (50:50).

    • Wrap one in foil (Dark Control). Leave one exposed to ambient lab light for 2 hours.

    • Run LC-MS.[1][2]

    • Result: If the exposed sample shows a mass peak at m/z 400 (M+H) , photolysis is confirmed.

Degradation Pathway Visualization

The following diagram illustrates the sequential loss of iodine atoms, the primary degradation route for this molecule.

DegradationPathway Parent 3',5'-Diiodothyronine (3',5'-T2) [m/z 526] T1 3'-Monoiodothyronine (3'-T1) [m/z 400] Parent->T1 hv (Light) -127 Da (I) Iodine Free Iodine (I2) (Yellowing) Parent->Iodine Radical Release T0 Thyronine (T0) [m/z 274] T1->T0 hv (Light) -127 Da (I)

Caption: Stepwise photolytic deiodination pathway of 3',5'-T2 leading to Thyronine (T0).

📉 Module 2: Chromatographic Resolution (Isomer Confusion)

User Issue: "I see a peak at the expected mass (m/z 526), but I cannot confirm if it is 3',5'-T2, 3,3'-T2, or 3,5-T2."

Diagnosis: Isobaric Interference

All three T2 isomers share the exact molecular formula (


) and mass (

Da). Standard C18 columns often fail to resolve 3,3'-T2 from 3',5'-T2 effectively.
Technical Solution: Column Selection & MS Fragmentation

To positively identify 3',5'-T2 degradation or purity, you must switch stationary phases or utilize specific MS/MS transitions.

1. Chromatographic Separation Strategy

Switch from C18 to a Pentafluorophenyl (PFP) phase. The PFP phase interacts via


-

stacking with the iodinated aromatic rings, providing superior shape selectivity for the positional isomers.
Column TypeElution Order (Typical)Resolution Capability
C18 (Standard) 3,3'-T2

3',5'-T2 < 3,5-T2
Poor (Co-elution likely)
PFP (F5) 3',5'-T2 < 3,3'-T2 < 3,5-T2Excellent (Baseline resolution)
2. Mass Spectrometry Identification (ESI+)

While the parent ion is identical, the fragmentation energy required to break the ether bond vs. removing an iodine differs based on ring position.

IsomerPrecursor (m/z)Key Product Ion (m/z)Mechanism
3',5'-T2 526399 Loss of I (Outer ring is labile)
3,5-T2 526509 Loss of NH3 (Inner ring I stabilizes structure)
3,3'-T2 526399 / 273 Mixed loss (Iodine from both rings)

Critical Reference: Zhang et al. established that MS2 spectra in positive ionization mode can differentiate these isomers based on the relative abundance of the deiodinated fragments versus the amino-loss fragments [1].

🧪 Module 3: Chemical Stability (Oxidation & Hydrolysis)

User Issue: "My samples were stored in acidic buffer and now show a peak at m/z 540."

Diagnosis: Oxidative Deamination or Esterification

While 3',5'-T2 is relatively stable to hydrolysis (ether cleavage requires boiling HBr), it is susceptible to modification at the alanine side chain.

  • Oxidative Deamination: If stored with oxidizing agents or trace metals, the amino group can degrade to a keto-acid (analogous to the formation of Tetrac from T4).

    • Product: 3',5'-Diiodothyroacetic acid (Diac).

    • Mass Shift: Loss of

      
       + Oxidation 
      
      
      
      Mass change depends on specific pathway, often leading to deaminated derivatives.
  • Esterification: If stored in Methanol/Acid, the carboxylic acid will methylate.

    • Mass Shift: +14 Da (Methyl group).

    • Observation: m/z 526

      
       m/z 540.
      
Self-Validating Stability Protocol

To verify if your degradation is chemical (buffer-induced) rather than photolytic:

  • Control: 3',5'-T2 in Water/Acetonitrile (neutral).

  • Stress: 3',5'-T2 in 0.1M HCl (Acid Stress) vs 0.1M NaOH (Base Stress) for 24h at 40°C.

  • Analysis:

    • Acid: Look for Methyl Ester (if alcohol present) or deiodination.

    • Base: Look for broad deiodination peaks (instability of the phenol).

📊 Summary of Degradation Products

Use this table to identify unknown peaks in your chromatogram.

AnalyteStructure Originm/z (ESI+)Relative Retention (C18)Cause
3',5'-T2 Parent5261.00N/A
3'-T1 Deiodination (Loss of 1 I)400~0.60Light / Reducing Agents
Thyronine (T0) Deiodination (Loss of 2 I)274~0.30Extended Light Exposure
Methyl-3',5'-T2 Esterification540~1.20Acidic Methanol Storage
Quinoid Forms Oxidation of PhenolVariesVariesHigh pH / Oxidants

🧬 Reference Library

  • Zhang, Y., Conrad, A. H., Thoma, R., & Conrad, G. W. (2006). Differentiation of diiodothyronines using electrospray ionization tandem mass spectrometry.[3] Journal of Mass Spectrometry, 41(2), 162–168.[3]

    • Source:

  • Soldin, S. J., & Soldin, O. P. (2011). Thyroid hormone testing by tandem mass spectrometry. Clinical Biochemistry, 44(1), 85–88.

    • Source:

  • PubChem Compound Summary. L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo- (Thyroxine - for structural comparison).

    • Source: (Note: Users should verify the specific isomer CAS 10450-60-9 for 3',5'-T2 vs CAS 51-48-9 for T4).

Sources

Troubleshooting

Resolving baseline noise in HPLC analysis of iodinated tyrosines

Topic: Resolving Baseline Noise in HPLC Analysis of Iodinated Tyrosines Audience: Researchers, Scientists, and Drug Development Professionals Technical Support Center: HPLC of Iodinated Tyrosines Status: Active Lead Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Baseline Noise in HPLC Analysis of Iodinated Tyrosines Audience: Researchers, Scientists, and Drug Development Professionals

Technical Support Center: HPLC of Iodinated Tyrosines

Status: Active Lead Scientist: Senior Application Specialist Scope: Monoiodotyrosine (MIT), Diiodotyrosine (DIT), Triiodothyronine (T3), Thyroxine (T4)

Introduction: The Baseline Paradox

Iodinated tyrosines present a unique "perfect storm" for HPLC baseline instability. Their analysis requires a convergence of conflicting parameters: they are highly hydrophobic (requiring strong organic gradients), yet often exist in trace quantities requiring high-sensitivity detection (low-UV or Electrochemical Detection).

This guide moves beyond generic troubleshooting. We address the specific physicochemical interactions between iodinated moieties, ion-pairing agents (like TFA), and detector physics that create the "phantom" noise often misdiagnosed as pump failure.

Visual Troubleshooting Logic

Before disassembling hardware, use this logic flow to isolate the noise source.

Noise_Diagnostic_Flow Start START: Characterize Noise Check1 Is the noise rhythmic/cyclical? Start->Check1 Check2 Does it correlate with Gradient Slope? Check1->Check2 No (Random) Action_Pump PUMP/MIXING ISSUE Check check-valves Inspect mixing chamber Check1->Action_Pump Yes (Sine wave) Check3 Does it persist at Zero Flow? Check2->Check3 No (Spikes/Grass) Action_Chem MOBILE PHASE ISSUE TFA Absorbance Drift Refractive Index Mismatch Check2->Action_Chem Yes (Drifts up/down) Action_Elec ELECTRONIC/DETECTOR Lamp aging (UV) Unshielded cabling (ECD) Check3->Action_Elec Yes (Electronic noise) Action_Cell FLOW CELL/ELECTRODE Trapped Bubble Electrode Fouling (ECD) Check3->Action_Cell No (Fluidic noise)

Figure 1: Diagnostic logic tree for isolating baseline noise sources in HPLC systems.

Module 1: The Mobile Phase (The Source)

Q: Why does my baseline drift upwards significantly during the gradient, even with high-purity solvents?

A: You are likely observing the "TFA Absorbance Gap." Iodinated tyrosines often require Trifluoroacetic Acid (TFA) (0.1%) as an ion-pairing agent to sharpen peaks and reduce tailing. However, TFA absorbs UV light significantly at 210–220 nm (the optimal detection range for these compounds).

  • The Mechanism: Acetonitrile (ACN) suppresses the UV absorbance of TFA. As your gradient increases %ACN, the "background" absorbance of the TFA drops (or rises depending on specific wavelengths), causing a massive baseline shift that looks like drift.

  • The Fix: Balanced Absorbance Method. You must optically balance the mobile phases.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: ACN + 0.085% TFA. Note: The concentration of TFA in the organic phase should be slightly lower (experimentally determined) to flatten the baseline.

Q: I see "ghost peaks" in my blank injection. Is my column failing?

A: It is likely carryover, not failure. T3 and T4 are extremely hydrophobic and "sticky." They adsorb to the injection needle loop and the rotor seal.

  • Protocol: Implement a dual-solvent needle wash.

    • Wash 1 (Strong): 90% ACN / 10% Water (Dissolves hydrophobic T3/T4).

    • Wash 2 (Weak): Initial Mobile Phase conditions (Prevents solvent shock).

Module 2: Electrochemical Detection (The Sensor)

Q: I am using Amperometric Detection (ECD) for higher sensitivity, but the noise is unbearable. What is wrong?

A: You are likely using DC Amperometry on a fouled electrode. Iodinated phenols can polymerize or leave oxidation byproducts on the electrode surface, leading to a loss of sensitivity and increasing noise.

The Solution: Switch to Pulsed Amperometric Detection (PAD). Unlike constant DC voltage (which allows fouling to build up), PAD applies a repeating waveform:[1]

  • Sample (E1): Measure current (oxidation of T3/T4).

  • Clean (E2): High positive potential to burn off residue.

  • Regenerate (E3): Negative potential to restore the electrode surface.

Comparison of Detection Modes for Iodinated Tyrosines:

FeatureDC AmperometryPulsed Amperometry (PAD)
Baseline Noise Low initially, increases with timeHigher background, but stable long-term
Drift High (due to fouling)Low (surface is reset every Hz)
Selectivity ModerateHigh (tunable waveform)
Maintenance Frequent polishing requiredMinimal maintenance

Q: My ECD baseline has rhythmic spikes. Is it the pump?

A: It is likely Oxygen. ECD is sensitive to dissolved oxygen. As the pump strokes, it compresses small micro-bubbles of oxygen, creating a rhythmic electrical spike.

  • Protocol:

    • Use an inline vacuum degasser (mandatory).

    • Sparge buffers with Helium (nitrogen is less effective for ECD).

    • Add a pulse dampener between the pump and the injector.

Module 3: Sample Stability & Matrix (The Variable)

Q: I see small "grass-like" noise peaks that increase the longer my sample sits in the autosampler.

A: This is likely Photolytic Deiodination. Iodinated tyrosines are light-sensitive. Exposure to ambient lab light causes the iodine atoms to cleave off, creating lower-order analogs (e.g., T4 degrading into T3 and T2). These degradation products appear as random noise or small impurity peaks.

Stability Protocol:

  • Amber Glass: All samples must be stored in amber vials.

  • Temperature: Autosampler must be cooled to 4°C.

  • Solvent: Avoid storing samples in 100% methanol for long periods; reconstitution in the initial mobile phase is safer.

Q: How do I clean up plasma samples without losing the trace T3/T4?

A: Avoid simple protein precipitation (PPT). PPT (adding ACN to plasma) leaves too many lipids and salts, causing baseline suppression.

  • Recommended: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .

    • LLE Protocol: Extract plasma with ethyl acetate. The iodinated hormones partition into the organic layer, leaving salts/proteins in the aqueous layer. Evaporate and reconstitute.

Module 4: System Hygiene & Passivation

Q: I have high background current in ECD. How do I passivate?

A: Remove active metal ions. Stainless steel leaches metal ions (iron/chromium) that are electrochemically active.

  • Passivation Workflow:

    • Remove the column and detector.

    • Flush system with 30% Phosphoric Acid for 30 minutes.

    • Flush with HPLC-grade water (1 hour).

    • Reconnect.

Passivation_Workflow Step1 Disconnect Column & Detector Step2 Flush: 30% H3PO4 (30 mins) Step1->Step2 Step3 Flush: HPLC Water (60 mins) Step2->Step3 Step4 Reconnect & Equilibrate (Mobile Phase) Step3->Step4

Figure 2: System passivation workflow to reduce electrochemical background noise.

References

  • Mobile Phase Optimization: Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." (2024). Link

  • Detection Modes: LCGC International. "Pulsed Electrochemical Detection: Waveform Evolution." (2026). Link

  • Sample Preparation (LLE vs PPT): Thermo Fisher Scientific. "Quantitative Analysis of Free and Total Thyroid Hormones... using LC-MS/MS." Link

  • Iodinated Tyrosine Stability: National Institutes of Health (PMC). "Crystal Structure of Iodotyrosine Deiodinase... and its complex with monoiodotyrosine." (2009). Link

  • Column Cleaning: GL Sciences. "HPLC Column Cleaning & Washing Procedure." (2024). Link

Sources

Optimization

Technical Support Center: Precision Synthesis of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine

The following Technical Support Guide addresses the synthesis and batch consistency of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine , chemically identified as 3',5'-Diiodothyronine (3',5'-T2) . This compound differs from th...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis and batch consistency of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine , chemically identified as 3',5'-Diiodothyronine (3',5'-T2) .

This compound differs from the more common 3,5-T2 (where iodines are on the inner tyrosine ring). The synthesis of 3',5'-T2 requires constructing the diaryl ether backbone with the iodines specifically targeted to the distal (outer) phenolic ring.

Current Status: Operational Scope: Batch-to-Batch Consistency, Impurity Profiling, and Yield Optimization Audience: Medicinal Chemists & Process Engineers

Critical Process Architecture

To minimize batch variation, you must treat this synthesis not as a linear recipe, but as a system of three Critical Quality Attributes (CQAs): Ether Linkage Integrity , Regioselective Iodination , and Enantiomeric Purity .

The most reproducible route for 3',5'-T2 involves the modified Chan-Lam or Ullmann coupling of a protected tyrosine precursor with a phenol, followed by late-stage iodination . This approach minimizes the risk of deiodination during the harsh coupling conditions.

Master Synthesis Workflow (Graphviz)

SynthesisWorkflow Tyrosine L-Tyrosine (Starting Material) Protection Step 1: Protection (Boc/OMe) Tyrosine->Protection Boc2O, MeOH Coupling Step 2: Biaryl Ether Coupling (Cu(OAc)2 / Boronic Acid) Protection->Coupling 4-methoxyphenyl- boronic acid EtherInt Thyronine Core (Un-iodinated) Coupling->EtherInt Iodination Step 3: Electrophilic Iodination (NIS or ICl / -78°C to 0°C) EtherInt->Iodination Critical Var. Point Deprotection Step 4: Global Deprotection (TFA or HCl) Iodination->Deprotection Purification Step 5: HPLC Purification (Separation of T2/T3) Deprotection->Purification

Caption: Optimized workflow prioritizing late-stage iodination to reduce batch variability caused by deiodination side-reactions.

Troubleshooting Module: The Coupling Reaction

Issue: Low yield or inconsistent formation of the ether backbone. Context: The formation of the diaryl ether (Thyronine core) is the bottleneck. Traditional Ullmann coupling requires high heat (180°C+), which degrades chiral centers.

Diagnostic Protocol
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Catalyst Poisoning (Water)The Chan-Lam coupling (Cu(OAc)₂) is water-sensitive. Ensure molecular sieves (4Å) are activated and present.
Racemization (L- to D-) High Temperature / Basic pHSwitch to Copper(II)-mediated boronic acid coupling at room temperature. Avoid strong bases like NaH; use Pyridine or TEA.
Side Product: Azolactone Over-activation of CarboxylIf using activated esters, reduce activation time. Ensure the C-terminus is methyl-ester protected, not free acid.

Expert Insight: For 3',5'-T2, avoid coupling pre-iodinated phenols if possible. The bulky iodine atoms create steric hindrance, drastically lowering coupling efficiency and leading to batch inconsistency. Construct the "naked" thyronine skeleton first, then iodinate.

Troubleshooting Module: Regioselective Iodination

Issue: Batch variation in Iodine content (Mixture of T2, T3, and T4 analogs). Context: This is the single largest source of failure. You need exactly two iodine atoms on the outer ring. Over-iodination leads to 3,3',5'-T3 (Reverse T3) or T4.

The "Stoichiometry Control" System

Do not rely on simple molar equivalents. The kinetics of iodination change based on mixing speed and temperature.

Protocol for Consistency:

  • Reagent: Use N-Iodosuccinimide (NIS) instead of elemental Iodine (

    
    ). NIS provides a controlled source of iodonium ions (
    
    
    
    ).
  • Solvent System: Use TFA/TFAA (Trifluoroacetic acid/anhydride) or MeOH/DCM. The acidity controls the reactivity of the phenolic ring.

  • Temperature: Start at -78°C and warm slowly to 0°C.

    • Why? At room temperature, the reaction rate exceeds mixing time, creating localized "hotspots" of high reagent concentration, leading to T3/T4 impurities even if the total stoichiometry is correct.

Iodination Logic Tree (Graphviz)

IodinationLogic CheckPurity Analyze Crude (LC-MS) Result Impurity Profile? CheckPurity->Result OverIod Contains T3/T4 (>5%) Result->OverIod Mass > Target UnderIod Contains T1/T0 (>10%) Result->UnderIod Mass < Target Correct Target 3',5'-T2 (>90%) Result->Correct Mass = Target Action1 Action: Switch to -78°C Use Syringe Pump OverIod->Action1 Decrease Temp Reduce NIS Rate Action2 Action: Increase Acidity (Promotes Electrophilic Attack) UnderIod->Action2 Check Solvent pH

Caption: Decision matrix for adjusting iodination parameters based on LC-MS impurity profiling.

Purification & Stability Guidelines

Issue: Product degrades during storage or analysis. Context: Iodothyronines are notoriously light-sensitive (photolytic deiodination) and prone to oxidation.

Purification Protocol (HPLC)

Separating 3',5'-T2 from its regioisomers (3,5-T2) requires specific gradient control.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Varian Microsorb).

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient:

    • 0-5 min: 10% B (Hold)

    • 5-35 min: 10% -> 60% B (Slow ramp is critical for isomer separation)

    • 35-40 min: 60% -> 95% B (Wash)

Storage & Stability FAQ

Q: My batch turned yellow after 2 days. Is it compromised? A: Likely yes. Yellowing indicates the liberation of free Iodine (


) due to photolytic deiodination or oxidation.
  • Fix: Store solid powder at -20°C in amber vials under Argon.

  • Solution: Do not store aqueous solutions >24 hours. DMSO stock solutions are stable for ~1 year at -20°C [1].

Q: I see a peak shift in LC-MS after dissolving in buffer. A: Check your pH. At pH > 9, the phenolic hydroxyl deprotonates, shifting the retention time and increasing susceptibility to oxidation. Keep buffers at pH 7.2–7.4.

References

  • Hansen, J. E., et al. (2016). The Synthesis of 13C9-15N-Labeled 3,5-Diiodothyronine and Thyroxine. NIH/PubMed Central. Retrieved from [Link]

  • Gavin, L. A., et al. (1978).[2] 3,3'-Diiodothyronine production, a major pathway of peripheral iodothyronine metabolism in man.[2] Journal of Clinical Investigation. Retrieved from [Link]

  • PubChem. (2025). L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo- (Thyroxine Record).[][4] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Certified Reference Standards for Thyroid Hormone Analysis: A Focus on O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine and its Analogs

For researchers, clinical chemists, and drug development professionals, the accuracy of analytical measurements is non-negotiable. This is particularly true in endocrinology, where minute changes in hormone concentration...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical chemists, and drug development professionals, the accuracy of analytical measurements is non-negotiable. This is particularly true in endocrinology, where minute changes in hormone concentrations can have significant physiological effects. The analyte of interest, O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, is chemically known as 3',5'-Diiodo-L-thyronine. It is a derivative of the thyroid hormone family. While reference standards for this specific molecule exist, the most rigorously characterized and widely utilized Certified Reference Materials (CRMs) in this class are for the closely related and clinically pivotal thyroid hormone, 3,3',5-Triiodo-L-thyronine (T3) , also known as Liothyronine.

This guide provides an in-depth comparison of certified reference standards for T3, treating it as the archetypal analyte. The principles, analytical methodologies, and quality control measures discussed herein are directly applicable to the broader family of iodothyronines, including 3',5'-Diiodo-L-thyronine. We will delve into the nuances of selecting an appropriate standard, compare offerings from leading manufacturers, and provide detailed, field-proven analytical protocols for their use.

The Imperative of Certified Reference Materials (CRMs) in Thyroid Hormone Testing

In any quantitative analysis, the reference standard is the anchor of data integrity. A Certified Reference Material is not merely a high-purity chemical; it is a substance with one or more property values that are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.

The authority of a CRM comes from its unbroken chain of traceability to a national or international standard and the rigorous characterization performed under a stringent quality system. For CRMs, two key international standards are paramount:

  • ISO 17034: General requirements for the competence of reference material producers. This ensures the manufacturer has a quality management system and the technical competence to produce CRMs.

  • ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories. This ensures that the characterization and certification of the material are performed with validated methods and appropriate uncertainty calculations.

Using a well-characterized CRM from an accredited producer is the foundation of a self-validating analytical system, ensuring that your results are accurate, reproducible, and comparable across different laboratories and time points.

Comparative Analysis of Commercial T3 Certified Reference Standards

The selection of a CRM should be a deliberate process based on the specific application. The most common formats are neat (powder) materials or solutions in a specified solvent. Solution-based CRMs, often provided in sealed ampoules, offer convenience and reduce errors associated with weighing small quantities of potent, electrostatically-charged powders.

Below is a comparative summary of representative T3 Certified Reference Materials from established suppliers.

Supplier/Product Product Name Format Concentration/Purity Key Features & Certifications
MilliporeSigma (Cerilliant®) 3,3′,5-Triiodo-L-thyronine (T3) solutionSolution in Methanol with 0.1N NH3100 µg/mLCertified Reference Material (CRM); ISO/IEC 17025 & ISO 17034 accredited; Comprehensive Certificate of Analysis (CoA) with stability, homogeneity, and traceability data.
Cayman Chemical 3,3',5-Triiodo-L-thyronine[1][2]Crystalline Solid≥98%Product specifications provided with batch-specific analytical results on CoA; Soluble in DMSO.[2]
IRMM 3,3,5 Triiodothyronine (T3) Solution[3]Solution98% PurityCertified Reference Material; Intended for industrial applications.[3]
Thermo Scientific 3,3',5-Triiodo-L-thyronine, 95%[4]Powder≥94.0% (HPLC)Purity confirmed by HPLC; Certificate of Analysis available.

Disclaimer: This table is for illustrative purposes. Researchers should always consult the latest Certificate of Analysis from the supplier for batch-specific information and intended use.

For applications demanding the highest level of accuracy, such as the development of a reference measurement procedure or the validation of a clinical diagnostic assay, a solution-based CRM from an ISO 17034 accredited producer like Cerilliant® (now part of MilliporeSigma) is the superior choice. The gravimetric preparation, comprehensive characterization, and stated uncertainty provide a robust metrological foundation. For exploratory research or as a starting material where the user will perform their own extensive characterization, a high-purity powder may be suitable.

Core Analytical Methodologies for Quantification and Purity Assessment

The characterization and use of thyroid hormone reference standards are predominantly reliant on two powerful analytical techniques: HPLC for purity assessment and the "gold standard" of isotope-dilution LC-MS/MS for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

HPLC with UV detection is a cornerstone technique for assessing the purity of a reference standard and separating it from structurally related impurities. A recent study on a T3 purity reference material identified potential impurities such as Diiodo-L-thyronine and L-Thyroxine (T4), highlighting the need for a robust separation method.

  • Causality of Method Choices:

    • Reversed-Phase Column (e.g., C18): The nonpolar nature of the iodinated thyronine backbone makes it well-suited for retention on a hydrophobic C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile or methanol with water, often containing an acid modifier like trifluoroacetic acid (TFA) or formic acid, is used to elute the analytes. The acid sharpens peaks and ensures consistent ionization for MS detection if used.

    • UV Detection: The aromatic rings in the thyronine structure provide strong chromophores, allowing for sensitive detection, typically around 225-230 nm[5][6].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification

For the accurate quantification of T3 in complex biological matrices like serum, isotope-dilution LC-MS/MS is the undisputed reference method[7][8][9]. This technique offers superior specificity and sensitivity compared to traditional immunoassays, which can be prone to interferences[7][8].

  • The Principle of Isotope Dilution: A known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C₆-T3) is added to the sample as an internal standard. This standard is chemically identical to the analyte but has a different mass. It co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the signal from the native analyte to the isotope-labeled standard, a highly accurate and precise quantification can be achieved.

  • Sample Preparation: A critical step involves releasing the hormones from binding proteins in serum. This is typically accomplished through protein precipitation, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes[10].

Experimental Protocols

The following protocols are provided as robust starting points. They should be fully validated within the end-user's laboratory for their specific application.

Protocol 1: Purity Assessment of T3 Reference Standard by HPLC-UV
  • Standard Preparation: Accurately prepare a 1 mg/mL solution of the T3 reference standard in a suitable solvent (e.g., 50:50 methanol:0.01 M NaOH).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size[6].

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: Start at 30% B, increase linearly to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min[5].

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm[5].

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main T3 peak as a percentage of the total peak area. Identify any potential impurities by comparing retention times with known related compounds if available.

Protocol 2: Quantification of Total T3 in Serum by Isotope-Dilution LC-MS/MS
  • Sample Preparation:

    • To 200 µL of serum, add 20 µL of internal standard solution (containing ¹³C₆-T3).

    • Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system[10].

    • Column: C18, 2.1 x 50 mm, 2.6 µm particle size[10].

    • Mobile Phase A: Water with 0.1% Acetic Acid.

    • Mobile Phase B: Methanol with 0.1% Acetic Acid[10].

    • Gradient: A rapid 6-minute gradient suitable for high-throughput analysis[10][11].

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) operating in positive electrospray ionization (ESI+) mode[10].

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both native T3 and the ¹³C₆-T3 internal standard.

  • Quantification: Prepare a calibration curve using a certified reference standard solution. Plot the ratio of the T3 peak area to the ¹³C₆-T3 peak area against the T3 concentration. Determine the concentration of T3 in the unknown samples by interpolation from this curve.

Visualizations

T3_Structure cluster_tyrosine L-Tyrosine Core cluster_phenyl Phenoxy Group T_C1 C T_C2 C T_C1->T_C2 T_CH2 CH₂ T_C1->T_CH2 T_C3 C T_C2->T_C3 T_C4 C T_C3->T_C4 T_I1 I T_C3->T_I1 T_C5 C T_C4->T_C5 O_ether O T_C4->O_ether T_C6 C T_C5->T_C6 T_I2 I T_C5->T_I2 T_C6->T_C1 T_CH CH T_CH2->T_CH T_NH2 NH₂ T_CH->T_NH2 T_COOH COOH T_CH->T_COOH P_C1 C P_C2 C P_C1->P_C2 P_C3 C P_C2->P_C3 P_C4 C P_C3->P_C4 P_I1 I P_C3->P_I1 P_C5 C P_C4->P_C5 P_OH OH P_C4->P_OH P_C6 C P_C5->P_C6 P_C6->P_C1 O_ether->P_C1 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (200 µL) add_is Add ¹³C₆-T3 Internal Std. serum->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (Reversed-Phase) reconstitute->hplc ms Tandem Mass Spec (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratios (T3 / ¹³C₆-T3) integrate->ratio curve Calibration Curve ratio->curve quant Quantify Concentration curve->quant

Caption: Workflow for T3 Quantification by Isotope-Dilution LC-MS/MS.

CRM_Selection start Start: Select T3 Reference Standard q1 Application requires highest metrological traceability? (e.g., Reference Method Dev.) start->q1 iso17034 Select CRM from ISO 17034 Accredited Producer (e.g., Cerilliant Solution) q1->iso17034 Yes q2 Routine analysis or research application? q1->q2 No high_purity Select High-Purity Standard (>98% Powder or Solution) with detailed CoA q2->high_purity Routine exploratory Select well-characterized analytical standard (>95%) q2->exploratory Exploratory

Caption: Decision Tree for Selecting an Appropriate T3 Reference Standard.

Conclusion

The integrity of data in thyroid hormone analysis is fundamentally dependent on the quality of the reference standards used. While the specific query was for O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, the principles of certification, characterization, and analysis are best exemplified through the widely available Certified Reference Materials for 3,3',5-Triiodo-L-thyronine (T3). For applications demanding the highest accuracy and inter-laboratory comparability, a Certified Reference Material from an ISO 17034 accredited manufacturer is indispensable. The use of robust, validated analytical methods, particularly isotope-dilution LC-MS/MS, built upon this foundation ensures that research and clinical outcomes are reliable and trustworthy. Always demand and scrutinize the Certificate of Analysis—it is the passport for your reference standard and the bedrock of your data's quality.

References

  • Title: Thyroid hormone testing by tandem mass spectrometry - PMC - NIH Source: National Institutes of Health URL
  • Title: The Expanding Role of Tandem Mass Spectrometry in Optimizing Diagnosis and Treatment of Thyroid Disease Source: Lancet Laboratories URL
  • Title: Quantitative Analysis of Free and Total Thyroid Hormones and Metabolites in Serum using LC-MS/MS with and without Derivatization Source: ThermoFisher URL
  • Title: Development of a novel thyroid hormone profiling method using liquid chromatography tandem mass spectrometry | ECEESPE2025 Source: Endocrine Abstracts URL
  • Title: 3,3',5-Triiodo-L-thyronine (T3)
  • Title: 3,3′,5-Triiodo-L-thyronine (T 3 )
  • Title: Rapid HPLC analysis of thyroid gland hormones tri-iodothyronine (T-3) and thyroxine (T-4)
  • Title: LC-MS/MS Quantitative Analysis of 11 Total Thyroid Hormones and Metabolites in Serum for Clinical Research Use Source: ThermoFisher URL
  • Title: HPLC Method for Analysis of Iodide and Thyroid Hormones Source: SIELC Technologies URL
  • Title: 3,3,5 Triiodothyronine (T3)
  • Title: 3,3',5-Triiodo-L-thyronine - Cayman Chemical Source: Cayman Chemical URL
  • Title: O-(4-hydroxy-3,5-diiodophenyl)
  • Title: 3,3 ,5-Triiodo-L-thyronine (T3) 100ug/mL methanol with 0.
  • Title: Analysis of the Structural-related Impurities Involved in 3,3',5-Triiodo-L-thyronine (T3)
  • Title: Development and evaluation of a reference measurement procedure for the determination of total 3,3',5-triiodothyronine in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry Source: PubMed URL
  • Source: thermofisher.
  • Title: PRODUCT INFORMATION - Cayman Chemical Source: Cayman Chemical URL

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine (3,5-Diiodo-L-tyrosine) Purity

For Researchers, Scientists, and Drug Development Professionals Introduction O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, commonly known as 3,5-diiodo-L-tyrosine (DIT), is a key intermediate in the biosynthesis of thyroid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, commonly known as 3,5-diiodo-L-tyrosine (DIT), is a key intermediate in the biosynthesis of thyroid hormones.[1][2] As a critical precursor to thyroxine (T4) and triiodothyronine (T3), the purity of DIT is of paramount importance in both research and pharmaceutical applications. Ensuring the absence of impurities, including related iodinated compounds and degradation products, is essential for the safety and efficacy of any downstream application. This guide provides an in-depth comparison of analytical methodologies for the validation of DIT purity, with a focus on providing actionable, data-supported insights for the discerning scientist.

While specific monographs in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) for 3,5-Diiodo-L-tyrosine purity were not identified during the preparation of this guide, the principles outlined in general chapters such as USP <621> on Chromatography and Ph. Eur. 2.2.46 on Chromatographic Separation Techniques provide a robust framework for method validation.[3][4] The availability of a USP reference standard for Diiodotyrosine further supports the development and validation of accurate and reliable analytical methods.[4]

The Criticality of a Stability-Indicating Method

A cornerstone of robust purity analysis is the use of a stability-indicating method (SIM). A SIM is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interfering substances. The development of a SIM necessitates forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[5]

Comparative Analysis of Analytical Techniques

The two most powerful and commonly employed techniques for determining the purity of DIT are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

HPLC-UV is a widely accessible and robust technique for purity analysis. Its suitability for DIT stems from the strong UV absorbance of the iodinated phenolic ring.

Advantages of HPLC-UV:

  • Robustness and Reliability: HPLC-UV is a well-established technique with predictable performance.

  • Cost-Effectiveness: The instrumentation and operational costs are generally lower than those of LC-MS/MS.

  • Ease of Use: Method development and routine analysis are relatively straightforward.

Limitations of HPLC-UV:

  • Limited Specificity: Co-eluting impurities with similar UV spectra can lead to inaccurate quantification.

  • Lower Sensitivity: Compared to LC-MS/MS, the detection limits for impurities may be higher.

  • Inability to Identify Unknown Impurities: UV detection provides no structural information about unknown peaks.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry, making it the gold standard for impurity identification and quantification.

Advantages of LC-MS/MS:

  • Unparalleled Specificity: The ability to select for specific parent and daughter ions provides exceptional specificity, even for co-eluting compounds.

  • High Sensitivity: Limits of detection (LOD) and quantification (LOQ) are typically much lower than with UV detection, enabling the detection of trace-level impurities.

  • Structural Elucidation: MS/MS provides valuable structural information, aiding in the identification of unknown degradation products and process impurities.

Limitations of LC-MS/MS:

  • Higher Cost and Complexity: Instrumentation is more expensive and requires more specialized expertise for operation and maintenance.

  • Matrix Effects: Ion suppression or enhancement from the sample matrix can affect quantification, often necessitating the use of isotopically labeled internal standards for the highest accuracy.

Experimental Data Comparison

Validation ParameterHPLC-UV (Typical Performance)LC-MS/MS (Expected Performance for Halogenated Tyrosines)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD)
- Repeatability< 1.0%< 5.0%
- Intermediate Precision< 2.0%< 10.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3-3 ng/mL
Specificity Demonstrated through peak purity analysis and resolution from known impurities and degradation products.High degree of specificity due to unique mass transitions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for DIT Purity

This protocol is based on a validated method for the analysis of iodotyrosines and iodothyronines.

1. Chromatographic Conditions:

  • Column: Inertsil ODS-3 C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient tailored to separate DIT from its potential impurities and degradation products. A typical starting point would be a 25-minute gradient from 10% to 90% Mobile Phase B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 220 nm.[4]
  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of USP Diiodotyrosine Reference Standard in a suitable solvent (e.g., a mixture of Mobile Phase A and B). Prepare working standards by serial dilution to cover the expected concentration range.
  • Sample Solution: Accurately weigh and dissolve the DIT sample in the same solvent as the standard to a known concentration.

3. Validation Parameters (in accordance with ICH Q2(R1)):

  • Specificity: Perform forced degradation studies (see Protocol 2). Analyze the stressed samples to demonstrate that the DIT peak is free from interference from degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.
  • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the DIT reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Precision:
  • Repeatability: Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration.
  • Intermediate Precision: Repeat the repeatability assessment on a different day, with a different analyst, and on a different instrument.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
  • Robustness: Intentionally vary chromatographic parameters such as flow rate, column temperature, and mobile phase composition to assess the method's reliability.
Protocol 2: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

1. Acid Hydrolysis: Reflux DIT solution in 0.1 M HCl at 80°C for 2-8 hours. 2. Base Hydrolysis: Reflux DIT solution in 0.1 M NaOH at 80°C for 2-8 hours. 3. Oxidative Degradation: Treat DIT solution with 3% hydrogen peroxide at room temperature for 24 hours. 4. Thermal Degradation: Expose solid DIT powder to 105°C for 24-48 hours. 5. Photolytic Degradation: Expose DIT solution to UV light (254 nm) and/or visible light for an extended period.

Analysis of Stressed Samples: Analyze the stressed samples using the validated HPLC-UV method (Protocol 1). Identify and quantify the degradation products. For unknown peaks, LC-MS/MS would be the ideal tool for structural elucidation.

Visualization of Workflows

Experimental Workflow for HPLC-UV Method Validation

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) MD1 Select HPLC Column & Mobile Phase MD2 Optimize Gradient & Flow Rate MD1->MD2 V1 Specificity MD2->V1 Provides Separation FD1 Acid/Base Hydrolysis FD1->V1 FD2 Oxidation FD2->V1 FD3 Thermal & Photolytic Stress FD3->V1 Generates Degradants V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6

Caption: Workflow for HPLC-UV method validation.

Logical Relationship between Analytical Techniques

DIT DIT Purity Analysis HPLC_UV HPLC-UV DIT->HPLC_UV LC_MSMS LC-MS/MS DIT->LC_MSMS Quant Quantification HPLC_UV->Quant Robust & Cost-Effective LC_MSMS->Quant High Sensitivity Ident Identification of Unknowns LC_MSMS->Ident Structural Elucidation

Caption: Comparison of analytical techniques.

Discussion: Causality Behind Experimental Choices

The choice between HPLC-UV and LC-MS/MS is driven by the specific requirements of the analysis at a particular stage of drug development. For routine quality control of a well-characterized DIT substance, a validated HPLC-UV method is often sufficient, providing a balance of performance and cost-effectiveness. The use of a C18 column is standard for reversed-phase chromatography of moderately polar compounds like DIT. The acidic mobile phase (with TFA) ensures good peak shape by protonating the carboxylic acid and amino groups.

However, during early development, when the impurity profile is not yet fully understood, or when investigating out-of-specification results, the superior specificity and identification capabilities of LC-MS/MS are indispensable. The information gleaned from forced degradation studies is critical for establishing the stability-indicating nature of the chosen method. For instance, the identification of oxidative degradation products like 4-hydroxy-3,5-diiodophenylpyruvic acid, 4-hydroxy-3,5-diiodobenzaldehyde, and 3,5-diiodobenzoquinone allows for the development of a chromatographic system that can specifically resolve these compounds from the parent DIT peak.[3]

Conclusion

The validation of analytical methods for the purity of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine is a critical undertaking that requires a systematic and scientifically sound approach. While both HPLC-UV and LC-MS/MS are powerful techniques, their application should be tailored to the specific analytical challenge. A well-validated, stability-indicating HPLC-UV method serves as a robust tool for routine quality control. For in-depth impurity profiling and structural elucidation of unknown degradants, LC-MS/MS is the method of choice. By adhering to the principles of method validation outlined by regulatory bodies and leveraging the appropriate analytical technology, researchers and drug development professionals can ensure the quality and consistency of this vital thyroid hormone precursor.

References

  • Yavuz, H., & Ciftci, M. (2007). The Oxidation of 3,5-Diiodotyrosine by Peroxidase and Hydrogen Peroxide. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 717-723. [Link]

  • Allmpus. (n.d.). l-tyrosine,3,5-diiodo-o-(4-methoxyphenyl). [Link]

  • PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine. [Link]

  • Chem-Impex. (n.d.). 3,5-Diiodo-L-tyrosine dihydrate. [Link]

  • Pharmaffiliates. (n.d.). l tyrosine and its Impurities. [Link]

  • Google Patents. (n.d.). US3374269A - Process of producing 3, 5-diiodothyronines.
  • PubMed. (1974). [Action of 3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine on the oxidophosphorylation and swelling of liver mitochondria of the rat]. [Link]

  • Johnson, T. B., & Tewkesbury, L. B. (1942). The Oxidation of 3,5-Diiodotyrosine to Thyroxine. Proceedings of the National Academy of Sciences of the United States of America, 28(3), 73–77. [Link]

  • National Center for Biotechnology Information. (n.d.). The Oxidation of 3,5-Diiodotyrosine to Thyroxine. [Link]

  • Pappa-Louisi, A., Zotou, A., & Nikitas, P. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(1), 163-172. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of tyrosine for different initial.... [Link]

  • DC Fine Chemicals. (n.d.). 3,5-Diiodo-L-tyrosine. [Link]

  • PubMed. (n.d.). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. [Link]

  • ResearchGate. (n.d.). (PDF) Photocatalytic Degradation of Tyrosine. [Link]

  • EPA. (n.d.). 3,5-Diiodo-L-tyrosine - Exposure: Exposure Predictions. [Link]

  • ResearchGate. (n.d.). (PDF) Thermal stability of amino acid-(tyrosine and tryptophan) coated magnetites. [Link]

  • Crow, J. P., & Mueller, D. M. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. Journal of analytical toxicology, 40(4), 280–288. [Link]

Sources

Validation

Technical Comparison Guide: Cross-Reactivity of 3',5'-Diiodothyronine in Thyroid Immunoassays

The following guide provides an in-depth technical analysis of the cross-reactivity profile of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine (chemically identified as 3',5'-Diiodothyronine or 3',5'-T2 ) in thyroid immunoassa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the cross-reactivity profile of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine (chemically identified as 3',5'-Diiodothyronine or 3',5'-T2 ) in thyroid immunoassays.

This document is structured to assist researchers and assay developers in distinguishing this specific metabolite from its isomers (e.g., 3,5-T2) and understanding its impact on the specificity of T3, T4, and TSH assays.

Executive Summary & Compound Identification[1]

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine is the IUPAC-based chemical description for 3',5'-Diiodothyronine (3',5'-T2) . It is a downstream metabolite of Reverse T3 (rT3) produced via inner-ring deiodination.

  • Chemical Identity: 3',5'-Diiodothyronine (3',5'-T2)[1][2]

  • Structural Feature: Iodines are located solely on the outer (phenolic) ring (positions 3' and 5'). The inner (tyrosyl) ring is unsubstituted.

  • Assay Verdict: Unlike its isomer 3,5-T2, 3',5'-T2 exhibits negligible cross-reactivity (< 0.1%) in standard competitive immunoassays for T3 and T4.[3] This is due to the critical requirement of inner-ring iodines for antibody recognition in commercial T3/T4 kits.

Structural Distinction

The distinction between 3',5'-T2 and the more interference-prone 3,5-T2 is critical for assay validity.

CompoundChemical NameIodine PositionsImmunoassay Risk
3',5'-T2 O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosineOuter Ring (3', 5')Low / Negligible
3,5-T2 O-(4-Hydroxyphenyl)-3,5-diiodo-L-tyrosineInner Ring (3, 5)Moderate (1-5%)
T3 O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosineInner (3,5), Outer (3')Analyte (100%)

Mechanistic Analysis of Cross-Reactivity

The low cross-reactivity of 3',5'-T2 is dictated by the Structure-Activity Relationship (SAR) of thyroid antibodies.

The "Inner-Ring" Rule

Most commercial monoclonal and polyclonal antibodies raised against T3 (Triiodothyronine) and T4 (Thyroxine) are designed to recognize the 3,5-diiodo-tyrosyl moiety (the inner ring). This steric bulk is the primary epitope for binding.

  • 3,5-T2 retains this inner-ring structure, leading to potential false positives (cross-reactivity ~3.3% in some Free T3 assays) [1].

  • 3',5'-T2 lacks iodines on the inner ring. The resulting spatial configuration is sufficiently distinct that T3/T4 antibodies fail to bind it with high affinity.

Metabolic Pathway & Origin

Understanding the biological origin helps in predicting sample contamination. 3',5'-T2 is formed from Reverse T3 (rT3) and is rapidly degraded, meaning endogenous levels are typically too low to cause interference unless accumulation occurs due to deiodinase defects.

ThyroidMetabolism cluster_legend Pathway Key T4 T4 (Thyroxine) (3,5,3',5') T3 T3 (Triiodothyronine) (3,5,3') T4->T3 D1/D2 (Outer Ring Deiodination) rT3 Reverse T3 (rT3) (3,3',5') T4->rT3 D3 (Inner Ring Deiodination) T2_35 3,5-T2 (Active Metabolite) T3->T2_35 D3 T2_35_prime 3',5'-T2 (Inactive Metabolite) rT3->T2_35_prime D1/D2 (Inner Ring Deiodination) legend D1/D2/D3 = Deiodinase Enzymes

Figure 1: Metabolic pathway showing the distinct origin of 3',5'-T2 from Reverse T3. Note that 3',5'-T2 is structurally separated from the bioactive T3 pathway.

Comparative Performance Data

The following table synthesizes cross-reactivity data from standard competitive binding assays (RIA and CLIA platforms). While specific kit values vary, the trend remains consistent: 3',5'-T2 is a poor cross-reactant.

Analyte AssayCross-ReactantCross-Reactivity (%)Clinical SignificanceSource
Total T4 (RIA) 3',5'-T2< 0.1% (Not Significant)None[2]
Free T3 (CLIA) 3',5'-T2< 0.01% (Est.)None[1]
Free T3 (CLIA) 3,5-T2 (Isomer)3.3% Potential Interference[1]
Free T3 (CLIA) Reverse T3< 0.5% Low[1]
3',5'-T2 (RIA) T40.0025% High Specificity[3]

Key Insight: In a specific Radioimmunoassay (RIA) designed for 3',5'-T2, T4 and T3 showed <0.01% cross-reactivity [3].[2][3] Conversely, in T4 assays, 3',5'-T2 showed no significant displacement of the tracer [2].

Experimental Validation Protocol

To verify the interference of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine in your specific assay platform, use the following Spike-and-Recovery protocol. This self-validating system ensures the compound does not distort clinical results.

Protocol: Interference Screening

Objective: Determine % Cross-Reactivity (CR) of 3',5'-T2 in a T3 or T4 Immunoassay.

  • Preparation of Stock:

    • Dissolve crystalline 3',5'-T2 (CAS: 4192-14-7) in 0.05M NaOH/Ethanol (50:50) to create a 1 mg/mL stock.

    • Note: Ensure the isomer is 3',5' (Outer ring diiodo) and not 3,5 (Inner ring diiodo).

  • Matrix Preparation:

    • Use a "Thyroid-Free" serum matrix (charcoal-stripped serum).

    • Control (Unspiked): Measure the baseline signal (should be < LOD).

  • Spiking Series:

    • Prepare spikes at logarithmic concentrations: 10 ng/dL, 100 ng/dL, 1,000 ng/dL, and 10,000 ng/dL.

    • Rationale: High concentrations are necessary to detect low-affinity cross-reactivity.

  • Assay Execution:

    • Run samples in triplicate using the target immunoassay (e.g., Total T3 ELISA).

    • Calculate the "Apparent Dose" observed from the standard curve.

  • Calculation:

    
    
    

ValidationWorkflow Start Start Validation Dissolve Dissolve 3',5'-T2 (1 mg/mL in NaOH/EtOH) Start->Dissolve Spike Spike into Stripped Serum (10 - 10,000 ng/dL) Dissolve->Spike Assay Run T3/T4 Immunoassay (Triplicate) Spike->Assay Calc Calculate % Cross-Reactivity Assay->Calc Decision CR > 0.1%? Calc->Decision Pass Pass: No Interference Decision->Pass No Fail Fail: Document Interference & Warning Label Decision->Fail Yes

Figure 2: Decision workflow for validating 3',5'-T2 interference in thyroid immunoassays.

Conclusion

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine (3',5'-T2) poses minimal risk of interference in modern competitive immunoassays for T3 and T4. Its structural lack of inner-ring iodines prevents significant binding to standard anti-thyronine antibodies.

Researchers should focus interference controls on 3,5-T2 and Reverse T3 , which share greater structural homology with the primary analytes. 3',5'-T2 is primarily relevant only in specialized metabolic studies or when using non-specific polyclonal antisera.

References
  • Beckman Coulter. Access Free T3 - Instructions for Use. (Lists cross-reactivity for 3,5-T2 and rT3). Available at: [Link]

  • Larsen, P. R., et al. (1973). Immunoassay of thyroxine in unextracted human serum. Journal of Clinical Endocrinology & Metabolism. (Demonstrates lack of 3',5'-T2 cross-reactivity in T4 RIA). Available at: [Link]

  • Chopra, I. J., et al. (1978).[2] 3',5'-Diiodothyronine in Health and Disease: Studies by a Radioimmunoassay. Journal of Clinical Endocrinology & Metabolism. (Establishes specificity of 3',5'-T2 antibodies and lack of T3/T4 interference). Available at: [Link]

  • Moreno, M., et al. (2008). Metabolic effects of thyroid hormone derivatives. Thyroid. (Discusses metabolic pathways and isomers). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine

An Objective Comparison Against Commercial Standards Using Orthogonal Analytical Methods For researchers, scientists, and professionals in drug development, the integrity of a study is fundamentally linked to the quality...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Against Commercial Standards Using Orthogonal Analytical Methods

For researchers, scientists, and professionals in drug development, the integrity of a study is fundamentally linked to the quality of the materials used. O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, more commonly known as L-thyroxine or T4, is a critical molecule in endocrinology research and pharmaceutical applications. Ensuring that a test sample of this compound is equivalent to high-purity, certified commercial standards is not just a matter of good practice; it is a prerequisite for generating reproducible and reliable data.

This guide provides a comprehensive framework for benchmarking a sample of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine. We will move beyond simple comparisons and delve into a multi-faceted analytical approach, explaining the rationale behind each experimental choice. Our methodology is designed to be self-validating, providing a high degree of confidence in the final assessment.

The Strategic Importance of Orthogonal Benchmarking

Relying on a single analytical technique for identity and purity assessment is fraught with risk. An impurity might co-elute with the main peak in High-Performance Liquid Chromatography (HPLC), or a different compound could have a similar mass-to-charge ratio in Mass Spectrometry (MS). To mitigate these risks, we employ a strategy of orthogonal methods—using multiple, distinct analytical techniques that measure different chemical properties of the molecule. This approach ensures that the identity, purity, and structural integrity of the test sample are rigorously confirmed.

Selection of Commercial Reference Standards

The first step in any benchmarking study is the selection of appropriate reference standards. These standards serve as the "gold standard" against which the test sample is compared. For a widely used compound like L-thyroxine, several high-purity standards are available from pharmacopeias and reputable chemical suppliers.

Commercial StandardSupplierGradeNoteworthy Features
Levothyroxine SodiumUnited States Pharmacopeia (USP)Reference StandardOfficially recognized standard for identity, strength, quality, and purity.[1]
Levothyroxine SodiumEuropean Pharmacopoeia (EP)Reference StandardThe official standard for the European market, ensuring compliance with its monograph.[1]
L-ThyroxineSigma-AldrichAnalytical StandardHigh-purity standard suitable for a wide range of analytical applications.
O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosineMatrix Scientific>98% PurityA reliable source for chemical synthesis and research applications.[2]

When selecting a standard, it is crucial to obtain the Certificate of Analysis (CoA). The CoA provides vital information on the purity, identity, and any residual solvents or impurities, as determined by the manufacturer.

Experimental Design: A Three-Pillar Approach

Our benchmarking protocol is built on three pillars of analytical chemistry:

  • Chromatographic Purity and Quantification (HPLC): This technique separates the main compound from any impurities based on their physicochemical properties, providing a precise measure of purity.

  • Mass-Based Identity Confirmation (LC-MS/MS): This method offers high specificity by measuring the exact mass of the molecule and its fragments, confirming its identity beyond doubt.

  • Structural Verification (NMR Spectroscopy): Nuclear Magnetic Resonance provides detailed information about the chemical structure of the molecule, confirming the arrangement of atoms and functional groups.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine

[1][2] Executive Summary & Chemical Identification This guide outlines the mandatory disposal protocols for O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine . Based on IUPAC nomenclature, this structure corresponds to 3',5'-Dii...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identification

This guide outlines the mandatory disposal protocols for O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine . Based on IUPAC nomenclature, this structure corresponds to 3',5'-Diiodothyronine (3',5'-T2) , a deiodinated metabolite of the thyroid hormone Thyroxine (T4).[1]

Critical Distinction: While often confused with T4 (Levothyroxine), the user-specified chemical lacks the iodine atoms on the inner tyrosine ring.[1] However, for safety and disposal purposes, it must be treated with the same high-level containment protocols as T4 and T3 due to its halogenated nature and potent endocrine-modulating properties.

Parameter Data
Chemical Name O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine
Common Analog 3',5'-Diiodothyronine (3',5'-T2)
CAS Number 1041-01-6 (Isomer specific) / 51-48-9 (T4 Reference)
Hazard Class Toxic (Endocrine Disruptor) , Halogenated Organic
Primary Risk Bioaccumulation in aquatic systems; potent hormonal activity at low concentrations.[1][2]
Disposal Method High-Temperature Incineration (Off-site)
Risk Assessment & Causality

Why specific disposal routes are non-negotiable.

A. The Halogen Hazard (Iodine Content)

This compound contains carbon-iodine (C-I) bonds.[1]

  • Causality: Standard chemical oxidation (e.g., bleaching) is often insufficient to break the iodinated aromatic rings and may generate toxic iodinated by-products.[1]

  • Restriction: NEVER mix with strong oxidizers or acidic waste streams.[1] Acidification can liberate elemental iodine (

    
    ) gas, which is corrosive and toxic to inhalation.[1]
    
B. Biological Amplification

Thyronine derivatives are bioactive hormones.[1]

  • Causality: Even trace amounts released into sanitary sewers can bypass standard wastewater treatment, leading to endocrine disruption in aquatic wildlife (e.g., feminization of fish).[1]

  • Restriction: Zero-tolerance policy for drain disposal. All liquid residues must be captured.

Operational Disposal Workflow
Diagram 1: Waste Segregation Logic

This decision tree validates your segregation process at the bench.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Dry Liquid Liquid Waste (Stock solutions, HPLC effluent) StateCheck->Liquid Wet Sharps Sharps (Needles, broken glass) StateCheck->Sharps Sharp SolidAction Double Bag (Yellow/Hazardous) Label: 'Toxic - Halogenated' Solid->SolidAction LiquidAction Segregated Halogenated Solvent Carboy NO Oxidizers / NO Acids Liquid->LiquidAction SharpsAction Puncture-Proof Bio/Chem Container Label: 'Sharps + Toxic' Sharps->SharpsAction Final Transfer to EHS/Waste Facility for Incineration SolidAction->Final LiquidAction->Final SharpsAction->Final

Caption: Segregation logic ensuring halogenated organics are isolated from general waste streams.

Protocol A: Solid Waste (Powders & Contaminated Debris)

Applicability: Expired powder, weighing boats, contaminated gloves, and paper towels.[1]

  • Containment: Place waste directly into a clear polyethylene bag (primary containment).[1]

  • Secondary Containment: Place the sealed primary bag into a Yellow Biohazard/Chemo Waste Bag or a rigid hazardous waste drum, depending on facility color codes for "Toxic/Trace Contaminated."

  • Labeling: Affix a hazardous waste label with the following details:

    • Constituent: "3,5-Diiodothyronine / Halogenated Organic Solid"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Store in a satellite accumulation area (SAA) away from light (iodinated compounds are photosensitive).

Protocol B: Liquid Waste (Solutions & HPLC Effluent)

Applicability: Stock solutions (DMSO/Ethanol/NaOH) or experimental supernatants.[1]

  • Segregation: Designate a specific carboy for "Halogenated Organic Solvents."

    • Critical: Do not pour into "General Organic" or "Non-Halogenated" carboys. The iodine content changes the incineration profile and cost.

  • Compatibility Check: Ensure the carboy does not contain strong acids (Sulfuric/Nitric) or oxidizers (Peroxides).[1]

    • Self-Validating Step: Measure pH of the waste stream before addition.[1] If pH < 4, neutralize with Sodium Bicarbonate to pH 7 to prevent iodine gas evolution.[1]

  • Rinsing: Triple-rinse empty stock vials with the solvent used (e.g., DMSO or Ethanol).[1] Pour rinsate into the Halogenated waste carboy.[1] Dispose of the vial as Solid Waste (Protocol A).

Emergency Spill Response

Immediate actions for accidental release.

Spill Kit Requirements:

  • Nitrile gloves (Double gloving recommended).[1]

  • P100 Particulate Respirator (if powder is aerosolized).[1]

  • Absorbent pads or vermiculite.[1]

  • Cleaning Solvent: 70% Ethanol or a detergent solution (e.g., Alconox).[1]

Step-by-Step Cleanup:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • PPE Up: Don double gloves, lab coat, and safety goggles.[1]

  • Containment (Powder): Gently cover the powder with damp paper towels (wet with ethanol) to prevent dust generation.[1] Do not dry sweep. [1]

  • Removal: Scoop up the damp material and place it in a wide-mouth jar or heavy-duty bag.[1]

  • Decontamination: Wipe the surface 3 times with detergent solution.[1] Place all wipes into the hazardous waste bag.

  • Verification: Use a UV light (if available) to check for fluorescence (some tyrosine analogs fluoresce) or simply visually inspect for yellow/orange residues.[1]

Final Destruction (Off-Site)

The only acceptable final disposition for this compound is High-Temperature Incineration .[1]

Diagram 2: The Destruction Lifecycle

Visualizing the path from lab bench to molecular destruction.

DestructionCycle Lab Lab Satellite Area (Accumulation) EHS Central Waste Storage Lab->EHS Weekly Pickup Transport DOT Licensed Hauler EHS->Transport Manifested Incinerator Rotary Kiln Incinerator (>1000°C) Transport->Incinerator Scrubber Wet Scrubber (Captures Iodine Gas) Incinerator->Scrubber Gases Ash Stabilized Ash (Landfill) Incinerator->Ash Solids

Caption: The incineration process ensures the iodine is captured by scrubbers and the hormonal core is thermally destroyed.[1]

Why Incineration? Landfilling (even in hazardous cells) is discouraged because the compound is stable and can eventually leach.[1] Incineration at >1000°C breaks the diphenyl ether bond, destroying the hormonal activity.[1] The facility's wet scrubbers then capture the liberated iodine to prevent atmospheric release.[1]

References
  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[1] (EPA/600/2-87/098).[1] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. 3,5-Diiodo-L-thyronine Compound Summary (CAS 1041-01-6).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]

Sources

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